1-(Bromomethyl)-4-phenoxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGBCFBFZSCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190365 | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36881-42-2 | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36881-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036881422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Bromomethyl)-4-phenoxybenzene IUPAC name and structure
An In-depth Technical Guide to 1-(Bromomethyl)-4-phenoxybenzene
Introduction
This compound is an aromatic ether derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a stable phenoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
IUPAC Name and Chemical Structure
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
The following tables summarize key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [1][2][3] |
| Molecular Weight | 263.13 g/mol | [1][2] |
| CAS Number | 36881-42-2 | [1][2][3] |
| InChIKey | CPIGBCFBFZSCQI-UHFFFAOYSA-N | [1][2] |
| LogP | 4.57 | [2] |
| Purity | 95% | [3] |
Table 2: Spectral Data
| Technique | Description | Reference |
| ¹³C NMR | Spectra available. | [1] |
| IR Spectra | FTIR spectra have been recorded. | [1] |
| Raman Spectra | Spectra available. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the bromomethylation of 4-phenoxytoluene.
Experimental Protocol: Bromomethylation of 4-Phenoxytoluene
This protocol is based on a general procedure for the synthesis of related compounds.[4]
-
Dissolution: Dissolve 4-phenoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.5 equivalents) and a radical initiator, such as azo-bis(isobutyronitrile) (AIBN) (catalytic amount), to the solution.
-
Reaction: Reflux the reaction mixture for 3 hours.
-
Work-up:
-
Cool the solution to room temperature and then in an ice bath to precipitate succinimide.
-
Filter off the precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting product can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
This compound is a versatile intermediate due to its reactive bromomethyl group. It undergoes several types of reactions, making it useful in various synthetic applications.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating substitution reactions with a wide range of nucleophiles, such as amines and thiols.
-
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
-
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
These reactions make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.
References
An In-Depth Technical Guide to 1-(Bromomethyl)-4-phenoxybenzene (CAS Number: 36881-42-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-phenoxybenzene (CAS No. 36881-42-2), a key chemical intermediate in the synthesis of various organic molecules, notably the non-ester pyrethroid insecticide, Etofenprox. This document details the compound's physicochemical properties, synthesis and purification protocols, spectral data, and safety information. Furthermore, it elucidates its significant role in drug and pesticide development by outlining its application in the synthesis of Etofenprox and the mechanism of action of the final product as a voltage-gated sodium channel modulator.
Chemical and Physical Properties
This compound, also known as 4-phenoxybenzyl bromide, is an organic compound with a distinct chemical structure that lends itself to a variety of chemical reactions.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36881-42-2 | [2] |
| Molecular Formula | C₁₃H₁₁BrO | [2] |
| Molecular Weight | 263.13 g/mol | [2] |
| Appearance | Clear colorless liquid or solid | [3] |
| Boiling Point | 328.3 °C at 760 mmHg | [1] |
| Density | 1.388 g/cm³ | [1] |
| Refractive Index | 1.6140-1.6190 @ 20°C | [3] |
| Flash Point | 129.2 °C | [1] |
| Synonyms | 4-Phenoxybenzyl bromide, 4-Phenyloxybenzylbromide, Benzene, 1-(bromomethyl)-4-phenoxy- | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectra can be found in specialized databases. The expected spectral characteristics are summarized below.
| Spectroscopy Type | Expected Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | Aromatic protons (m, 9H) are expected in the range of δ 6.9-7.4 ppm. A characteristic singlet for the bromomethyl protons (-CH₂Br) is anticipated around δ 4.4 ppm. | [4] |
| ¹³C NMR | Aromatic carbons are expected in the region of δ 115-160 ppm. The bromomethyl carbon (-CH₂Br) signal is predicted to be significantly downfield. | [3] |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromine atom or the phenoxy group. | [5] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-Br stretching are expected. | [6] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound.
Method 1: Bromination of 4-Phenoxytoluene
This method involves the radical bromination of 4-phenoxytoluene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN).[4][7][8]
-
Materials: 4-phenoxytoluene, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-phenoxytoluene in dry carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Method 2: Bromination of 4-Phenoxybenzyl Alcohol
This route involves the conversion of the hydroxyl group of 4-phenoxybenzyl alcohol to a bromide using a brominating agent like phosphorus tribromide (PBr₃).[4]
-
Materials: 4-phenoxybenzyl alcohol, Phosphorus tribromide (PBr₃), Anhydrous dichloromethane.
-
Procedure:
-
Dissolve 4-phenoxybenzyl alcohol in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.3-0.5 equivalents) in dichloromethane to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 30-60 minutes.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by column chromatography on silica gel.[4][9]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the column.
-
Elute the column with the chosen solvent system, starting with low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified this compound.
-
HPLC Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of this compound.[10]
-
Column: Newcrom R1 or equivalent C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[10]
-
Detection: UV detector.
Application in Drug Development: Synthesis of Etofenprox
This compound is a crucial intermediate in the synthesis of Etofenprox, a non-ester pyrethroid insecticide.[11][12] Etofenprox is valued for its high efficacy against a broad spectrum of pests and its relatively low mammalian toxicity.[13]
The synthesis of Etofenprox involves the etherification of 3-phenoxybenzyl alcohol with a suitable alkylating agent derived from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. This compound serves as a key building block in creating the phenoxybenzyl moiety of the final product.
Experimental Workflow: Synthesis of Etofenprox
The following diagram illustrates a generalized workflow for the synthesis of Etofenprox, highlighting the role of a phenoxybenzyl halide intermediate like this compound.
Caption: Generalized synthetic workflow for Etofenprox.
Mechanism of Action of Etofenprox: Voltage-Gated Sodium Channel Modulation
Etofenprox, and pyrethroids in general, exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects.[14][15][16] These channels are crucial for the propagation of nerve impulses.
The binding of Etofenprox to the sodium channel protein prevents its normal inactivation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The nerve cell is then unable to repolarize, leading to a state of hyperexcitability, paralysis, and ultimately, the death of the insect.[16][17]
The following diagram illustrates the modulation of the voltage-gated sodium channel by an insecticide like Etofenprox.
Caption: Modulation of voltage-gated sodium channels by Etofenprox.
Safety and Handling
This compound is classified as a corrosive and irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly the insecticide Etofenprox. Its synthesis and purification can be achieved through established organic chemistry protocols. Understanding the properties and reactivity of this compound is crucial for its effective and safe use in research and development, especially within the context of discovering and producing new bioactive molecules. The role of its derivative, Etofenprox, in modulating voltage-gated sodium channels highlights the importance of such intermediates in the development of targeted and effective pest control agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. scbt.com [scbt.com]
- 3. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
- 4. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromophenyl ether [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 12. Etofenprox (Ref: MTI 500) [sitem.herts.ac.uk]
- 13. grokipedia.com [grokipedia.com]
- 14. Modulation of sodium channels as pharmacological tool for pain therapy-highlights and gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 1-(Bromomethyl)-4-phenoxybenzene, a compound of interest in synthetic organic chemistry and drug discovery.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H11BrO | PubChem[1] |
| Molecular Weight | 263.13 g/mol | PubChem[1] |
| CAS Number | 36881-42-2 | SIELC Technologies[2] |
Note on Experimental Protocols and Visualizations:
The user's request included requirements for detailed experimental protocols and signaling pathway visualizations. For the specific query of providing the molecular weight and formula of this compound, these sections are not applicable as the data presented are fundamental, calculated physicochemical properties rather than the results of specific experimental procedures or biological pathway analyses.
References
Synthesis of 1-(Bromomethyl)-4-phenoxybenzene from 4-phenoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(bromomethyl)-4-phenoxybenzene from 4-phenoxybenzyl alcohol, a key intermediate in various pharmaceutical and chemical syntheses. This document provides a comprehensive overview of prevalent synthetic methodologies, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and experimental workflows.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-phenoxybenzyl moiety. Its benzylic bromide functionality makes it a reactive electrophile for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The synthesis of this compound from the corresponding alcohol, 4-phenoxybenzyl alcohol, is a fundamental transformation in medicinal chemistry and materials science. This guide will focus on two of the most common and effective methods for this conversion: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.
Synthetic Methodologies
The conversion of an alcohol to an alkyl bromide is a classic transformation in organic chemistry. For benzylic alcohols like 4-phenoxybenzyl alcohol, several methods are effective. This guide will detail two primary approaches: the use of phosphorus tribromide (PBr₃) and the Appel reaction, which typically utilizes triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).
Reaction with Phosphorus Tribromide (PBr₃)
The reaction of primary and secondary alcohols with phosphorus tribromide is a widely used method for the synthesis of alkyl bromides.[1] The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the alcohol is chiral.[2] For an achiral substrate like 4-phenoxybenzyl alcohol, this is not a concern. The mechanism involves the activation of the alcohol's hydroxyl group by PBr₃ to form a good leaving group, which is then displaced by a bromide ion.[3][4]
The Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane.[5][6] In the case of bromination, carbon tetrabromide is the traditional reagent.[5] The reaction mechanism involves the formation of a phosphonium salt from the reaction of triphenylphosphine and the bromine source. The alcohol then deprotonates this salt, and the resulting alkoxide attacks the phosphorus, leading to the formation of triphenylphosphine oxide and the desired alkyl bromide through an Sₙ2 displacement.[7] A key advantage of the Appel reaction is its mild conditions.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its starting material.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Phenoxybenzyl alcohol | C₁₃H₁₂O₂ | 200.23 | Solid |
| This compound | C₁₃H₁₁BrO | 263.13 | Not specified |
Table 2: Comparison of Synthetic Methods for Analogous Reactions
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus Tribromide | PBr₃ | Dichloromethane | 0 to RT | 30 min | 72 | [8] |
| Appel Reaction (Microwave) | PPh₃, NBS | Solvent-free | N/A (Microwave) | < 30 sec | High | [9] |
| Appel Reaction (Conventional) | PPh₃, CBr₄ | Dichloromethane | 0 to RT | 30 min | Not specified | [7][10] |
Note: The yield for the PBr₃ method is for the synthesis of the analogous m-phenoxybenzyl bromide.[8] Yields for the direct synthesis of this compound may vary.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 4-phenoxybenzyl alcohol.
Method 1: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is adapted from the synthesis of m-phenoxybenzyl bromide.[8]
Procedure:
-
Dissolve 4-phenoxybenzyl alcohol (e.g., 10.0 mmol, 2.00 g) in anhydrous dichloromethane (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (e.g., 3.80 mmol, 0.35 mL) in anhydrous dichloromethane (e.g., 5 mL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Method 2: Appel Reaction using Triphenylphosphine and N-Bromosuccinimide (Microwave-assisted)
This protocol is a general procedure for the bromination of benzylic alcohols under microwave irradiation.[9]
Procedure:
-
In a microwave-safe glass tube, combine 4-phenoxybenzyl alcohol (e.g., 1.0 mmol, 200 mg), N-bromosuccinimide (1.5 mmol, 267 mg), and triphenylphosphine (1.5 mmol, 393 mg).
-
Place the reaction tube in an alumina bath inside a domestic microwave oven.
-
Irradiate the mixture (e.g., at 700 W) for a short duration (e.g., 10-30 seconds), monitoring for completion.
-
After the reaction is complete, allow the mixture to cool.
-
Extract the product with dichloromethane and wash with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: n-pentane) to yield this compound.
Visualizations
Reaction Pathway
Caption: Synthetic routes to this compound.
Experimental Workflow (PBr₃ Method)
Caption: Workflow for the synthesis via the PBr₃ method.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. organic-synthesis.com [organic-synthesis.com]
electrophilic substitution on phenoxybenzene
An In-depth Technical Guide to the Electrophilic Substitution of Phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, reaction specifics, and experimental methodologies related to the electrophilic aromatic substitution (EAS) on phenoxybenzene, also known as diphenyl ether. Phenoxybenzene serves as a crucial scaffold in medicinal chemistry and materials science, making a thorough understanding of its functionalization essential for the development of novel derivatives.
Phenoxybenzene undergoes electrophilic aromatic substitution readily due to the influence of the phenoxy (-OPh) group. This substituent significantly affects both the reactivity of the aromatic rings and the regioselectivity of the substitution.
Directing Effects of the Phenoxy Group
The oxygen atom of the phenoxy group possesses lone pairs of electrons that are delocalized into the attached benzene ring through resonance.[1] This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This effect is known as activation.
The resonance structures indicate that the increased electron density is localized specifically at the ortho and para positions. Consequently, incoming electrophiles are predominantly directed to these sites.[1] The phenoxy group is therefore classified as a strongly activating, ortho, para-directing substituent. While both rings in phenoxybenzene are activated, substitution typically occurs on one ring first.
General Mechanism of Electrophilic Aromatic Substitution
The substitution process follows a well-established three-step mechanism:
-
Generation of the Electrophile (E⁺): A strong electrophile is generated from the reagents, often requiring a catalyst.[2]
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[2]
Caption: General mechanism of electrophilic aromatic substitution on phenoxybenzene.
The stability of the sigma complex determines the regioselectivity. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen, significantly stabilizing the intermediate. This stabilization is not possible for meta attack, explaining the strong ortho, para preference.
References
The Cornerstone of Phenoxyphenylmethylene Moieties: A Technical Guide to 1-(Bromomethyl)-4-phenoxybenzene in Organic Synthesis
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 1-(Bromomethyl)-4-phenoxybenzene.
This whitepaper provides an in-depth analysis of this compound, a key reagent in organic synthesis for the introduction of the 4-phenoxyphenylmethyl group. This versatile building block is instrumental in the development of complex organic molecules, including active pharmaceutical ingredients and materials science applications. This guide will cover its synthesis, reactivity, and detailed experimental protocols for its application in various synthetic transformations.
Introduction: The Synthetic Potential of this compound
This compound, also known as 4-phenoxybenzyl bromide, is an aromatic compound characterized by a phenoxy group and a bromomethyl group situated in a para arrangement on a benzene ring. The presence of the bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, rendering the molecule an excellent alkylating agent. This reactivity is the foundation of its utility in organic synthesis, allowing for the facile introduction of the 4-phenoxyphenylmethyl moiety into a wide range of substrates. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique combination of steric and electronic properties.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is through the radical bromination of 4-methylphenyl phenyl ether (4-phenoxytoluene). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.
An alternative route involves the bromination of 4-phenoxybenzyl alcohol using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Table 1: Synthesis of this compound and its Isomer
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| m-Phenoxytoluene | N-Bromosuccinimide (1.5 eq.), AIBN (cat.), CCl₄, reflux, 3h | 1-(Bromomethyl)-3-phenoxybenzene | 86 | [1] |
| 3-Phenoxybenzyl alcohol | PBr₃ (0.38 eq.), CH₂Cl₂, 0°C to RT, 30 min | 1-(Bromomethyl)-3-phenoxybenzene | 72 | [1] |
Core Reactivity: The SN2 Reaction Manifold
The primary role of this compound in organic synthesis is as an electrophile in S(_N)2 reactions. The benzylic carbon is readily attacked by a wide variety of nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. This versatility makes it a valuable reagent for constructing complex molecular architectures.
References
1-(Bromomethyl)-4-phenoxybenzene: A Versatile Building Block for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-4-phenoxybenzene, also known as 4-phenoxybenzyl bromide, is a key bifunctional organic intermediate. Its unique structure, featuring a reactive bromomethyl group and a stable phenoxy ether linkage, makes it an invaluable building block in the synthesis of a diverse range of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of the benzylic bromide allows for facile nucleophilic substitution reactions, enabling the introduction of the phenoxybenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the generation of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| CAS Number | 36881-42-2 | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Phenoxybenzyl bromide, p-Phenoxytoluene bromide | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: Williamson ether synthesis followed by bromination, or direct bromination of p-phenoxytoluene.
Route 1: Williamson Ether Synthesis and Subsequent Bromination
This two-step process involves the formation of the ether linkage first, followed by the introduction of the bromomethyl group.
Step 1: Synthesis of p-Phenoxytoluene
The Williamson ether synthesis is a reliable method for forming the ether bond between a phenoxide and an alkyl halide.[3] In this case, p-cresol is reacted with bromobenzene in the presence of a base.
-
Experimental Protocol:
-
To a solution of p-cresol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
-
Add bromobenzene (1.1 eq) and a catalytic amount of a copper(I) salt (e.g., CuI, 0.1 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude p-phenoxytoluene by column chromatography on silica gel.
-
Step 2: Free-Radical Bromination of p-Phenoxytoluene
The benzylic methyl group of p-phenoxytoluene can be selectively brominated using a free-radical initiator.[4]
-
Experimental Protocol:
-
Dissolve p-phenoxytoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).[5]
-
Reflux the mixture under inert atmosphere, irradiating with a UV lamp to initiate the reaction.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
-
Route 2: Direct Bromination of 4-Hydroxytoluene and Subsequent Etherification
An alternative approach involves brominating 4-hydroxytoluene (p-cresol) first, followed by etherification.
Step 1: Bromination of p-Cresol
-
Experimental Protocol:
-
Dissolve p-cresol (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and slowly add bromine (1.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and aqueous sodium bicarbonate.
-
Dry the organic layer and concentrate to yield the brominated cresol.
-
Step 2: Williamson Ether Synthesis
-
Experimental Protocol:
-
The brominated cresol (1.0 eq) is then reacted with phenol (1.1 eq) under Williamson ether synthesis conditions as described in Route 1, Step 1.
-
Reactivity and Application as a Pharmaceutical Building Block
The utility of this compound in pharmaceutical synthesis stems from the reactivity of the benzylic bromide. This group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, allowing for the facile introduction of the phenoxybenzyl moiety.
Reactions with Amine Nucleophiles
The reaction with primary or secondary amines is a common strategy to synthesize phenoxybenzylamine derivatives, which are present in numerous biologically active compounds.
-
General Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Reactions with Thiol Nucleophiles
Thiol nucleophiles react readily with this compound to form thioethers, another important functional group in medicinal chemistry.
References
- 1. This compound | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Phenoxytoluene | C13H12O | CID 74351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Aromatic Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The bromomethyl group, when attached to an aromatic ring, constitutes a uniquely reactive functional group that serves as a cornerstone in modern synthetic chemistry. Its heightened reactivity, primarily due to the resonance stabilization of benzylic intermediates, makes it a versatile precursor for a vast array of molecular transformations. This guide provides a comprehensive technical overview of the core principles governing the reactivity of bromomethyl aromatic compounds. It delves into the mechanistic dichotomy of nucleophilic substitution (SN1 and SN2) pathways, the influence of electronic and steric factors, and the utility of free-radical reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.
Core Principles of Reactivity
The enhanced reactivity of bromomethyl aromatic compounds, often referred to as benzylic bromides, stems from the interaction between the bromomethyl group and the adjacent aromatic π-system. Two primary factors underpin this reactivity:
-
Leaving Group Ability : The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr).[1]
-
Intermediate Stabilization : The key to the high reactivity of these compounds is the stability of the intermediates formed during reactions. The adjacent aromatic ring can effectively stabilize both carbocations and radicals at the benzylic position through resonance, thereby lowering the activation energy for reactions proceeding through these intermediates.[1][2][3]
This stabilization is the primary reason benzylic halides are significantly more reactive than their corresponding alkyl halide counterparts in both nucleophilic substitution and radical processes.[4]
Nucleophilic Substitution Reactions
Benzylic bromides readily undergo nucleophilic substitution reactions via both SN1 and SN2 mechanisms. The preferred pathway is dictated by the structure of the substrate, the nature of the nucleophile, and the solvent conditions.
The SN1 Pathway
Secondary and tertiary benzylic bromides, or primary ones in the presence of a weak nucleophile and a polar protic solvent, typically react via an SN1 mechanism. This pathway involves a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then captured by a nucleophile. The delocalization of the positive charge across the aromatic ring is the driving force for this mechanism.[5]
Caption: The SN1 reaction mechanism for a benzylic bromide.
The SN2 Pathway
Primary benzylic bromides, especially with strong nucleophiles in polar aprotic solvents, favor the SN2 mechanism.[6] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion through a pentacoordinate transition state.[6] Despite some steric hindrance from the aromatic ring, the transition state is stabilized by the delocalization of electron density with the π-system, leading to a reaction rate that is much faster than for typical primary alkyl halides.[1]
Caption: The SN2 reaction mechanism for a benzylic bromide.
Factors Influencing Reactivity and Mechanism
The reactivity of the bromomethyl group in substitution reactions is highly sensitive to the electronic nature of substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[7][8]
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) and methyl (-CH₃) at the ortho and para positions increase the rate of SN1 reactions by stabilizing the benzylic carbocation intermediate.[9]
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) and cyano (-CN) destabilize the carbocation, significantly slowing down SN1 reactions. In some cases, EWGs can accelerate SN2 reactions by increasing the electrophilicity of the benzylic carbon.[9]
A positive ρ (rho) value from a Hammett plot indicates a buildup of negative charge in the transition state (favoring EWGs), while a negative ρ value signifies positive charge buildup (favoring EDGs), characteristic of SN1-like mechanisms.[8][10]
Caption: Factors influencing the nucleophilic substitution pathway.
Quantitative Reactivity Data
While direct kinetic data for a wide range of benzylic bromides can be sparse, the relative reactivity trends are well-established and are similar to those of benzylic chlorides. The following table presents solvolysis rate constants for substituted benzyl chlorides, illustrating the profound impact of aromatic substituents. Benzylic bromides are generally more reactive than the corresponding chlorides due to the better leaving group ability of bromide.
| Substituent (X) in X-C₆H₄CH₂Cl | Substituent Constant (σ⁺) | Relative Solvolysis Rate (k/k₀) |
| 4-OCH₃ | -0.78 | 33,000 |
| 4-CH₃ | -0.31 | 56 |
| H | 0.00 | 1 |
| 4-Cl | +0.11 | 0.29 |
| 3-NO₂ | +0.67 | 0.0035 |
| 4-NO₂ | +0.79 | 0.0011 |
| Data adapted from solvolysis of substituted benzyl chlorides. The trend is representative for benzylic bromides.[8][10][11] |
Free-Radical Reactions
The bromomethyl group is also highly reactive under free-radical conditions. This reactivity is central to both its synthesis from methylarenes and its subsequent use in C-C bond-forming reactions.
Synthesis via Benzylic Bromination
The most common method for synthesizing bromomethyl aromatic compounds is the free-radical bromination of the corresponding methylarene (e.g., toluene).[12] This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν).[13] The selectivity for the benzylic position is due to the relatively low bond dissociation energy (BDE) of the benzylic C-H bond (~90 kcal/mol) compared to other alkyl C-H bonds, leading to the preferential formation of the resonance-stabilized benzylic radical.[14]
Caption: The free-radical chain mechanism for benzylic bromination.
Coupling and Other Radical Reactions
Once formed, the bromomethyl group can participate in further radical reactions. For instance, visible-light photoredox catalysis can generate a benzylic radical from the bromomethylarene, which can then be intercepted in nickel-catalyzed cross-coupling reactions to form C-C bonds with partners like aryl halides or acid chlorides.[15][16]
Experimental Protocols
Protocol: Free-Radical Bromination of an Aromatic Methyl Compound
This protocol describes a general procedure for the synthesis of a bromomethyl aromatic compound using NBS.
Materials:
-
Aromatic methyl compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azoisobutyronitrile (AIBN) (0.02 eq)
-
Chlorobenzene or Carbon Tetrachloride (solvent)[17]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aromatic methyl compound and the solvent (e.g., chlorobenzene).[17]
-
Add NBS and the radical initiator AIBN to the mixture.
-
Heat the mixture to reflux (typically around 80-130 °C depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is often accompanied by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
-
The filtrate contains the desired bromomethyl aromatic product. The solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Note: These reactions should be performed in a well-ventilated fume hood. Solvents like carbon tetrachloride are toxic and should be handled with extreme care.
Protocol: SN2 Nucleophilic Substitution with an Amine
This protocol provides a general method for the N-alkylation of an amine using a bromomethyl aromatic compound.
Materials:
-
Bromomethyl aromatic compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N) (1.5 eq)
-
Acetonitrile or DMF (solvent)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen solvent.
-
Add the bromomethyl aromatic compound to the stirring solution at room temperature. The addition may be done dropwise if the reaction is highly exothermic.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.
Conclusion
The bromomethyl group on an aromatic ring is a highly reactive and synthetically valuable functional handle. Its reactivity is dominated by low-energy pathways involving resonance-stabilized benzylic carbocations and radicals. A thorough understanding of the factors that dictate the reaction mechanism—be it SN1, SN2, or radical—allows for the precise and efficient manipulation of these compounds. This versatility makes bromomethyl arenes indispensable intermediates in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. quora.com [quora.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Bromine radical-enhanced HAT activity leading to stoichiometric couplings of methylarenes with acid chlorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Stoichiometric couplings of methylarenes through visible-light-induced bromo radical formation from aryl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of Phenoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of phenoxybenzyl bromide, with a focus on the 3- and 4-isomers, which are common synthetic intermediates. This document details their synthesis, physical and spectroscopic properties, and chemical reactivity, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Core Chemical Properties
Phenoxybenzyl bromide (C₁₃H₁₁BrO) is an aromatic ether containing a brominated methyl group attached to a phenoxy-substituted benzene ring. The position of the phenoxy group relative to the bromomethyl group defines the isomer, with the 3- (meta) and 4- (para) substituted isomers being of primary interest in chemical synthesis. It typically appears as a colorless to pale yellow liquid or solid, depending on the isomer and purity.[1][2] Its primary utility lies in its reactivity as a benzylating agent, owing to the labile carbon-bromine bond, making it a key building block in the synthesis of pharmaceuticals and agrochemicals, notably pyrethroid insecticides.[1]
Physicochemical Data
The following tables summarize the key physicochemical properties for 3-phenoxybenzyl bromide and 4-phenoxybenzyl bromide.
Table 1: Physicochemical Properties of 3-Phenoxybenzyl Bromide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [2] |
| Molecular Weight | 263.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Boiling Point | 120-144 °C at 0.05 mmHg | [3] |
| Solubility | Soluble in organic solvents | [2] |
Table 2: Physicochemical Properties of 4-Phenoxybenzyl Bromide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁BrO | [4] |
| Molecular Weight | 263.13 g/mol | [4] |
| Appearance | Solid | [5] |
| Refractive Index | 1.6140-1.6190 @ 20°C (liquid) | [4][6] |
| Solubility | Insoluble in water | [7] |
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of phenoxybenzyl bromide would exhibit characteristic signals for the aromatic protons and the benzylic methylene protons.
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings.
-
Benzylic Protons (-CH₂Br): A singlet is expected for the methylene protons adjacent to the bromine atom. This signal would typically appear in the range of δ 4.4-4.6 ppm.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the benzylic carbon and the aromatic carbons.
-
Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30-35 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals for the aromatic carbons are expected in the range of δ 115-160 ppm. The chemical shifts will be influenced by the ether linkage and the bromomethyl substituent.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of phenoxybenzyl bromide will display characteristic absorption bands for the aromatic rings and the carbon-halogen bond.
-
C-H stretching (aromatic): Bands are expected around 3030-3100 cm⁻¹.
-
C=C stretching (aromatic): Characteristic absorptions for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong band is expected in the region of 1200-1250 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, is characteristic of the carbon-bromine bond.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of phenoxybenzyl bromide.
Synthesis of 3-Phenoxybenzyl Bromide from 3-Phenoxybenzyl Alcohol
This protocol is adapted from a literature procedure for the conversion of an alcohol to a bromide using thionyl bromide.[3]
Materials:
-
3-Phenoxybenzyl alcohol
-
Thionyl bromide (SOBr₂)
-
Pyridine
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Water (deionized)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve thionyl bromide (0.24 mol) and a catalytic amount of pyridine (0.5 g) in toluene (175 ml).
-
Cool the stirred solution to below 30°C.
-
Prepare a solution of 3-phenoxybenzyl alcohol (0.18 mol) in toluene (95 ml).
-
Add the alcohol solution dropwise to the thionyl bromide solution over a period of 30 minutes, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C for two hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess toluene and thionyl bromide.
-
Dissolve the residue in toluene (200 ml) and transfer to a separatory funnel.
-
Wash the organic layer with water (10 x 100 ml) until the aqueous layer is neutral.
-
Dry the toluene layer over anhydrous magnesium sulfate.
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield crude 3-phenoxybenzyl bromide.
-
The product can be further purified by vacuum distillation.
Synthesis of 4-Phenoxybenzyl Bromide via Bromination of 4-Phenoxytoluene
This protocol describes a general method for the benzylic bromination of a toluene derivative using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
4-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-phenoxytoluene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and will float).
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 4-phenoxybenzyl bromide.
-
The product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the phenoxybenzyl bromide sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Acquisition (¹³C NMR):
-
Acquire the spectrum on the same instrument.
-
Proton-decoupled mode is typically used to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Liquid Sample - Thin Film):
-
Place a drop of the liquid phenoxybenzyl bromide sample onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin, uniform film.
Sample Preparation (Solid Sample - KBr Pellet):
-
Grind a small amount of the solid phenoxybenzyl bromide sample with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Chemical Reactivity and Applications
The primary reactivity of phenoxybenzyl bromide is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This makes it a valuable electrophile for the introduction of the phenoxybenzyl moiety into various molecules.
A major application of phenoxybenzyl bromide is in the synthesis of synthetic pyrethroid insecticides. These insecticides are esters of a carboxylic acid (e.g., chrysanthemic acid or its analogs) and an alcohol. 3-Phenoxybenzyl alcohol, derived from 3-phenoxybenzyl bromide, is a common alcohol component of these esters.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical relationships involving phenoxybenzyl bromide.
Caption: Synthesis workflow for 3-Phenoxybenzyl Bromide.
Caption: Synthesis workflow for 4-Phenoxybenzyl Bromide.
Caption: Role of Phenoxybenzyl Bromide in Pyrethroid Synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. CAS 51632-16-7: 3-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 3. 3-Phenoxypropyl bromide 96 588-63-6 [sigmaaldrich.com]
- 4. 4-Phenoxybenzyl bromide, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diaryl Ethers using 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of diaryl ethers is of significant interest in medicinal chemistry and materials science due to the prevalence of this scaffold in a wide range of biologically active compounds and functional materials. The Williamson ether synthesis offers a reliable and versatile method for the preparation of unsymmetrical ethers. This document provides detailed protocols for the synthesis of novel diaryl ethers through the reaction of 1-(Bromomethyl)-4-phenoxybenzene with various substituted phenols. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The resulting 1-((aryloxy)methyl)-4-phenoxybenzene derivatives are valuable scaffolds for the development of new therapeutic agents, leveraging the diverse biological activities associated with the diaryl ether motif, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1]
General Reaction Scheme
The general reaction for the synthesis of 1-((aryloxy)methyl)-4-phenoxybenzene derivatives from this compound and a substituted phenol is depicted below:
Figure 1. General Williamson Ether Synthesis Scheme.
Experimental Protocols
General Protocol for the Synthesis of 1-((Aryloxy)methyl)-4-phenoxybenzene Derivatives
This protocol outlines a general procedure for the Williamson ether synthesis between this compound and a variety of substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol, 4-aminophenol, 4-methylphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-((aryloxy)methyl)-4-phenoxybenzene derivative.
Example Protocol: Synthesis of 1-((4-Nitrophenoxy)methyl)-4-phenoxybenzene
This protocol is adapted from a similar synthesis of a nitrophenoxy derivative.[2]
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-nitrophenol (1.39 g, 10 mmol) in 30 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound (2.77 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-((4-nitrophenoxy)methyl)-4-phenoxybenzene.
Data Presentation
The following table summarizes the representative reaction conditions and expected yields for the synthesis of various 1-((aryloxy)methyl)-4-phenoxybenzene derivatives based on analogous Williamson ether syntheses. Actual results may vary depending on the specific substrate and reaction conditions.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 6 | ~85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 70 | 6 | ~90 |
| 4-Aminophenol | K₂CO₃ | DMF | 60 | 8 | ~80 |
| 4-Methylphenol | K₂CO₃ | DMF | 70 | 5 | ~90 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 10 | ~88 |
| 2,4-Dichlorophenol | Cs₂CO₃ | Acetonitrile | 80 | 12 | ~85 |
| Hydroquinone | K₂CO₃ | DMF | 70 | 12 | (Bis-ether) ~75 |
| Catechol | K₂CO₃ | DMF | 70 | 12 | (Bis-ether) ~70 |
Note: The yields are estimates based on typical outcomes for Williamson ether synthesis with similar substrates.
Visualizations
Applications in Research and Drug Development
Diaryl ether scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs.[1] The 1-((aryloxy)methyl)-4-phenoxybenzene derivatives synthesized through the described protocols serve as a versatile platform for the discovery of new therapeutic agents.
-
Antiprotozoal and Antimalarial Activity: Structurally related dicationic bis(phenoxymethyl)benzene derivatives have demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, and Plasmodium falciparum, the parasite responsible for malaria.[3] The synthesized compounds can be screened for similar activities.
-
Antimicrobial Activity: Phenolic ethers are known to possess significant antibacterial and antifungal properties. The introduction of various substituents on the terminal phenyl ring allows for the fine-tuning of the antimicrobial spectrum and potency.[4][5]
-
Anticancer Activity: Many diaryl ether-containing compounds have been investigated as potential anticancer agents. For instance, derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been evaluated as matrix metalloproteinase (MMP) inhibitors, which play a role in cancer cell migration and invasion.[6]
-
Other Therapeutic Areas: The diaryl ether motif is also found in drugs targeting a wide range of other diseases, including diabetes and inflammatory conditions.[4]
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Substituted phenols can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care in a fume hood.
-
Follow standard laboratory safety procedures for handling all chemicals and equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for nucleophilic substitution reactions involving 1-(bromomethyl)-4-phenoxybenzene. This versatile reagent is a key building block in medicinal chemistry and materials science, primarily due to the high reactivity of its benzylic bromide functional group. The phenoxy moiety also offers a site for further molecular elaboration, making it a valuable scaffold in the synthesis of complex organic molecules.
Overview of Reactivity
This compound readily undergoes nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms. The benzylic position of the bromine atom stabilizes the transition state of both pathways, leading to facile displacement by a wide range of nucleophiles. The choice of solvent, temperature, and the nature of the nucleophile will dictate the predominant reaction pathway and the efficiency of the transformation.
A general schematic for the nucleophilic substitution on this compound is presented below:
Caption: General nucleophilic substitution reaction.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles, such as azides and amines, react efficiently with this compound to yield the corresponding azides and amines. These products are valuable intermediates for further functionalization, for instance, the reduction of azides to primary amines or the elaboration of secondary and tertiary amines in drug discovery programs.
Synthesis of 1-(Azidomethyl)-4-phenoxybenzene
The reaction with sodium azide provides a straightforward route to the corresponding benzyl azide. This transformation is typically carried out in a polar aprotic solvent.
Table 1: Reaction of this compound with Sodium Azide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp. | 12-18 | >90 |
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Synthesis of N-Substituted (4-Phenoxyphenyl)methanamines
Primary and secondary amines react with this compound to form the corresponding secondary and tertiary amines. The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid byproduct.
Table 2: Reaction of this compound with Amines
| Nucleophile | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 85-95 |
| Secondary Amine | Diethylamine | Et₃N | THF | Room Temp. | 8-16 | 80-90 |
Experimental Protocol (General Procedure for Primary Amines):
-
To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the solid and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired secondary amine.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 1-(bromomethyl)-4-phenoxybenzene with various boronic acids or their derivatives. This protocol is designed to be a starting point for the synthesis of diarylmethane derivatives, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. For the substrate this compound, the benzylic bromide is the reactive site for the coupling. The phenoxy ether group is generally stable under the described reaction conditions. Several protocols have been successfully employed for the Suzuki-Miyaura coupling of benzylic bromides, offering a range of options in terms of catalysts, ligands, bases, and solvents to suit different laboratory setups and substrate scopes.
Data Presentation
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids or their derivatives, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | Microwave | 20 min | Moderate to Good | [1] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 h | High | [2][3] |
| PdCl₂ (1.7) | - (Ligand-free) | K₂CO₃ (2.5) | Acetone/H₂O (3:1) | Room Temp. | Short | High | [4][5] |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Not specified | Not specified | Not specified | Not specified | [6] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ (1.5) | Dioxane | Not specified | Not specified | Low (~10%) | [1] |
Experimental Protocols
Below are detailed methodologies for three distinct Suzuki-Miyaura coupling protocols applicable to this compound.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure developed for benzylic bromides under microwave conditions, which allows for rapid reaction times.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and JohnPhos (0.10 mmol).
-
Add anhydrous DMF (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 20 minutes at the optimized temperature for the specific microwave system.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand-Based Catalyst
This protocol utilizes a common palladium catalyst with a dppf ligand and is suitable for a broad range of substrates.[2][3]
Materials:
-
This compound
-
Potassium aryltrifluoroborate (1.0 equivalent) or Arylboronic acid (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 3 equivalents)
-
Tetrahydrofuran (THF) and Water (10:1 ratio)
-
Sealed tube or reaction flask with condenser
-
Magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealed tube or reaction flask equipped with a magnetic stir bar, add this compound (0.5 mmol), the potassium aryltrifluoroborate or arylboronic acid (0.5 mmol), and cesium carbonate (1.5 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a mixture of THF and water (5 mL, 10:1 ratio).
-
Seal the tube or equip the flask with a condenser and heat the reaction mixture to 77 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 23 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water (2 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Ligand-Free Suzuki-Miyaura Coupling
This protocol offers a simplified, cost-effective, and efficient method that avoids the use of expensive phosphine ligands.[4][5]
Materials:
-
This compound
-
Arylboronic acid (1.0 equivalent)
-
Palladium(II) chloride (PdCl₂, 1.7 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Acetone and Water (3:1 ratio)
-
Reaction flask
-
Magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Add a mixture of acetone and water (10 mL, 3:1 ratio).
-
Stir the mixture at room temperature until it becomes homogeneous.
-
Cool the reaction mixture in an ice bath.
-
Under a nitrogen atmosphere, add palladium(II) chloride (0.017 mmol, 3 mg) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1-(Bromomethyl)-4-phenoxybenzene as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious use of protecting groups is paramount. An ideal protecting group should be readily introduced and removed under mild conditions, stable to a variety of reaction environments, and should not interfere with transformations at other sites of the molecule. The 4-phenoxybenzyl (POB) group has emerged as a valuable protective moiety for alcohols, offering a distinct set of properties that make it a useful alternative to more common benzyl-type protecting groups like the p-methoxybenzyl (PMB) group.
The POB group is introduced via a Williamson ether synthesis using 1-(bromomethyl)-4-phenoxybenzene. Its stability profile is comparable to other benzyl ethers, being generally robust under basic and nucleophilic conditions. A key advantage of the POB group, analogous to the PMB group, lies in its facile removal under specific deprotection conditions, including transfer hydrogenation, and likely oxidative and acidic methods, allowing for orthogonal deprotection strategies in complex molecular architectures.
These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, including detailed experimental protocols for both protection and deprotection, and a summary of available data to guide researchers in its application.
Data Presentation
Table 1: Protection of Alcohols using this compound (General Protocol)
| Entry | Alcohol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol | NaH | THF/DMF | 0 to RT | 2-12 | >90 (Typical) |
| 2 | Secondary Alcohol | NaH | THF/DMF | RT | 12-24 | 80-95 (Typical) |
| 3 | Phenol | K₂CO₃ | Acetone/DMF | RT to 60 | 4-16 | >90 (Typical) |
Note: The data in this table is based on a general Williamson ether synthesis protocol, as specific literature examples for the protection of various alcohols with this compound are not extensively documented. Yields are typical for this type of reaction and may vary depending on the specific substrate.
Table 2: Deprotection of 4-Phenoxybenzyl Ethers
| Entry | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Transfer Hydrogenation | Ammonium Formate, Pd(0)EnCat® | DMF | 80 (Microwave) | Minutes | High | [1] |
| 2 | Oxidative Cleavage (Analogous to PMB) | DDQ | CH₂Cl₂/H₂O | 0 to RT | 1-4 h | Good to Excellent (Expected) | [2] |
| 3 | Acidic Cleavage (Analogous to Benzyl Ethers) | Strong Acid (e.g., HBr, HI) | - | Elevated | Variable | Variable | [3] |
Note: Specific quantitative data for the deprotection of a wide range of 4-phenoxybenzyl ethers is limited. The conditions for oxidative and acidic cleavage are based on well-established protocols for analogous benzyl-type protecting groups.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenoxybenzyl ether.
Protocol 2: Deprotection of a 4-Phenoxybenzyl Ether via Microwave-Assisted Transfer Hydrogenation[1]
Materials:
-
4-Phenoxybenzyl protected alcohol
-
Ammonium formate (HCOONH₄)
-
Microencapsulated Pd(0) (e.g., Pd(0)EnCat®)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe vessel, dissolve the 4-phenoxybenzyl protected alcohol (1.0 eq) in DMF.
-
Add ammonium formate (excess, e.g., 5-10 eq) and the microencapsulated Pd(0) catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 80 °C for a short duration (typically a few minutes), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: General Procedure for the Oxidative Deprotection of a 4-Phenoxybenzyl Ether with DDQ (Based on PMB Analogy)[2]
Materials:
-
4-Phenoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-phenoxybenzyl protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 eq) in one portion. The solution will likely turn dark in color.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and stir until the color of the organic layer fades.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.
Mandatory Visualizations
Caption: Williamson ether synthesis for alcohol protection.
Caption: General workflow for protection and deprotection.
Caption: Proposed pathway for oxidative deprotection with DDQ.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 1-(phenoxymethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1-(phenoxymethyl)-4-phenoxybenzene via the Williamson ether synthesis. The procedure details the reaction of 4-phenoxybenzyl bromide with a phenoxide ion, generated in situ from phenol and a suitable base. This method is a classic example of an SN2 reaction, widely employed in organic synthesis for the formation of ethers.[1][2][3] These application notes include detailed methodologies, reagent specifications, reaction conditions, and purification techniques, tailored for professionals in chemical research and drug development.
Introduction
The Williamson ether synthesis is a robust and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide from an organohalide to form an ether linkage.[3] For the synthesis of aryl ethers, common bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are utilized to deprotonate the phenol.[1] The choice of the alkyl halide is critical; primary halides are preferred as they minimize the competing E2 elimination reaction.[2][4]
This protocol specifically outlines the synthesis of 1-(phenoxymethyl)-4-phenoxybenzene, a diaryl ether, from 4-phenoxybenzyl bromide and phenol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Phenoxybenzyl bromide | ≥98% | e.g., Sigma-Aldrich | 36881-42-2 | Corrosive, handle with care. |
| Phenol | ≥99% | e.g., Sigma-Aldrich | 108-95-2 | Toxic and corrosive. |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | 584-08-7 | Acts as the base. |
| Acetone | ACS Grade | e.g., Fisher Scientific | 67-64-1 | Anhydrous, as the solvent. |
| Dichloromethane (CH2Cl2) | ACS Grade | e.g., Fisher Scientific | 75-09-2 | For extraction. |
| Sodium Sulfate (Na2SO4) | Anhydrous, granular | e.g., Sigma-Aldrich | 7757-82-6 | For drying the organic phase. |
| Deionized Water | 7732-18-5 | |||
| Round-bottom flask | Appropriate size for the reaction scale. | |||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| Thin-Layer Chromatography (TLC) plates | Silica gel coated. |
Reaction Setup and Procedure
-
Preparation of Reactants:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (1.0 eq), 4-phenoxybenzyl bromide (1.0 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to dissolve the reactants. The volume should be sufficient to ensure proper stirring (e.g., 100 mL for a 10 mmol scale reaction).
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Place the apparatus in a heating mantle and heat the mixture to reflux (approximately 56 °C for acetone).
-
Allow the reaction to proceed under reflux for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and dichloromethane (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Wash the organic layer sequentially with 1 M NaOH solution (2 x 30 mL) to remove unreacted phenol, and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C19H16O2 |
| Molecular Weight | 276.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-88 °C |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.40-7.25 (m, 9H), 7.10-6.95 (m, 5H), 5.05 (s, 2H) |
| Yield | 85-95% |
Experimental Workflow
Caption: Workflow for the Williamson ether synthesis of 1-(phenoxymethyl)-4-phenoxybenzene.
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(Bromomethyl)-4-phenoxybenzene as a versatile building block in the synthesis of a variety of bioactive molecules. Detailed protocols for key reactions, along with quantitative data on the biological activities of the resulting compounds, are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a valuable bifunctional reagent characterized by a reactive benzylic bromide and a stable phenoxy ether linkage. The benzylic bromide group is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 4-phenoxyphenylmethyl moiety into a wide range of molecular scaffolds. This moiety is found in numerous compounds exhibiting promising anticancer, anti-inflammatory, and antiviral activities. The phenoxy group can also be a key pharmacophoric feature, contributing to the overall biological activity and physicochemical properties of the synthesized molecules.
The primary synthetic utility of this compound lies in its ability to participate in Williamson ether synthesis, esterification, and N-alkylation reactions, providing access to a diverse array of ethers, esters, and amines, respectively.
Synthesis of Bioactive Molecules: Key Applications and Protocols
The following sections detail the synthesis of various classes of bioactive molecules using this compound, complete with experimental protocols and biological activity data.
Anticancer Agents
The 4-phenoxyphenylmethyl scaffold has been incorporated into various heterocyclic systems to generate potent anticancer agents. One notable example is the synthesis of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives, which have demonstrated significant anti-breast cancer activity.[1] While the original synthesis may not have used this compound directly, its utility in analogous reactions is clear.
This protocol is adapted from established methods for similar etherification reactions and can be applied to the reaction of this compound with a suitable heterocyclic core containing a hydroxyl or thiol group.
Materials:
-
This compound
-
Hydroxy- or Thiol-substituted heterocycle (e.g., 2-hydroxy-5-phenyl-1,3,4-oxadiazole)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the hydroxy- or thiol-substituted heterocycle (1.0 eq) in anhydrous DMF or MeCN, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide or thiolate.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenoxymethyl-substituted heterocycle.
Quantitative Data for Related Anticancer Compounds:
While specific data for compounds directly synthesized from this compound is limited in the immediate search results, related phenoxymethyl-oxadiazole derivatives have shown potent activity against breast cancer cell lines.[1]
| Compound ID (Analogous) | Cell Line | IC50 (µM) |
| 7b | MCF-7 | 1.21 |
| 7d | MCF-7 | 0.98 |
| 7b | MDA-MB-453 | 2.45 |
| 7d | MDA-MB-453 | 1.87 |
Diagram: General Synthesis of Phenoxymethyl Heterocycles
References
Application Notes and Protocols for the Derivatization of 1-(Bromomethyl)-4-phenoxybenzene for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-(bromomethyl)-4-phenoxybenzene to facilitate its quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization strategies outlined herein aim to improve detectability, enhance chromatographic performance, and achieve low limits of detection and quantification.
Introduction
This compound is a benzylic bromide of interest in pharmaceutical and chemical research. Accurate quantification of this compound, often present at trace levels as a reactive intermediate or impurity, is crucial for process control, quality assurance, and safety assessment. Direct analysis of this compound can be challenging due to its reactivity and potentially poor chromatographic behavior or low detector response. Chemical derivatization is a powerful technique to overcome these limitations by converting the analyte into a more stable and easily detectable derivative.[1]
This document details three distinct derivatization protocols:
-
HPLC-UV Analysis: Derivatization with 1-(4-nitrophenyl)piperazine (4-NPP) to introduce a strong chromophore for sensitive UV detection.
-
HPLC-Fluorescence Analysis: Derivatization with a thiol-containing fluorescent reagent to enable highly sensitive fluorescence detection.
-
GC-MS Analysis: A two-step derivatization involving reaction with a thiol followed by silylation to enhance volatility and thermal stability for GC-MS analysis.
Application Note 1: Quantitative Analysis by HPLC-UV Following Derivatization with 1-(4-nitrophenyl)piperazine (4-NPP)
This method describes the derivatization of this compound with 4-NPP, a reagent that introduces a nitrophenylpiperazine moiety, shifting the UV absorbance maximum to a higher wavelength (around 392 nm) and minimizing matrix interference.[2][3] The protocol also incorporates the use of potassium iodide (KI) to convert the benzyl bromide to the more reactive benzyl iodide, thereby enhancing the derivatization efficiency.[2]
Logical Relationship: Derivatization and Analysis Workflow
Caption: Workflow for HPLC-UV analysis via 4-NPP derivatization.
Experimental Protocol
1. Reagents and Materials:
-
This compound (analytical standard)
-
1-(4-Nitrophenyl)piperazine (4-NPP)
-
Potassium Iodide (KI)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for MS compatibility)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.05 µg/mL to 1.0 µg/mL.
-
Potassium Iodide Solution (40 mg/mL): Dissolve 400 mg of KI in 10 mL of acetonitrile.
-
4-NPP Derivatizing Reagent (1 mg/mL): Dissolve 10 mg of 4-NPP in 10 mL of acetonitrile.
3. Derivatization Procedure:
-
To a 10 mL vial, add 1 mL of the sample or standard solution.
-
Add 1 mL of the KI solution. Vortex for 10 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes to facilitate the halogen exchange.[2]
-
After cooling to room temperature, add 1 mL of the 4-NPP derivatizing reagent.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 90 minutes.[2]
-
Cool the solution to room temperature and dilute with acetonitrile to a final volume of 10 mL.
-
The derivatized solution is now ready for HPLC-UV analysis.
4. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For MS compatibility, 0.1% formic acid can be added to both phases.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantitative Data
| Parameter | Value | Reference |
| Linearity Range | 0.04 - 0.4 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Limit of Detection (LOD) | ~15-20 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 35 - 45 ng/mL | [2][4] |
| Recovery | 95.7 - 103.9% | [2] |
Application Note 2: High-Sensitivity Analysis by HPLC-Fluorescence Following Derivatization with a Thiol-Containing Fluorophore
This protocol describes a representative method for the derivatization of this compound with a thiol-containing fluorescent reagent, such as N-acetyl-L-cysteine, to produce a highly fluorescent derivative suitable for trace-level analysis. The benzylic bromide readily reacts with the thiol group via nucleophilic substitution.
Experimental Workflow: Fluorescent Derivatization
Caption: Workflow for fluorescent derivatization and HPLC analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound
-
N-acetyl-L-cysteine (or other thiol-containing fluorophore)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid
2. Preparation of Solutions:
-
Standard Stock and Working Solutions: Prepare as described in Application Note 1.
-
Derivatizing Reagent (10 mM): Dissolve an appropriate amount of N-acetyl-L-cysteine in acetonitrile.
-
Catalyst Solution (0.1 M): Dissolve an appropriate amount of K₂CO₃ in water.
3. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 200 µL of the derivatizing reagent.
-
Add 50 µL of the catalyst solution to initiate the reaction.
-
Vortex the mixture and incubate at 50°C for 45 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 1 M acetic acid to quench the reaction.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
4. HPLC-Fluorescence Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
0-5 min: 30% A
-
5-20 min: Gradient to 90% A
-
20-25 min: Hold at 90% A
-
25-30 min: Return to 30% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation and emission wavelengths will be dependent on the chosen fluorophore (e.g., Ex: 280 nm, Em: 340 nm for a simple thioether derivative).
Representative Quantitative Data
| Parameter | Representative Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL |
| Recovery | 92 - 105% |
Note: This data is illustrative and should be determined experimentally for the specific fluorophore and analytical conditions used.
Application Note 3: GC-MS Analysis Following Two-Step Derivatization
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. This protocol employs a two-step process. First, this compound is reacted with a thiol, such as sodium thioglycolate, to introduce a functional group that is more amenable to the second step, silylation. The resulting thioether is then silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a volatile trimethylsilyl (TMS) derivative.
Signaling Pathway: Two-Step Derivatization for GC-MS
Caption: Two-step derivatization pathway for GC-MS analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound
-
Sodium Thioglycolate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas (high purity)
2. Derivatization Procedure:
Step 1: Thiolation
-
In a clean, dry vial, dissolve 1 mg of the sample or standard in 1 mL of dichloromethane.
-
Add a 1.5 molar excess of sodium thioglycolate.
-
Add 50 µL of anhydrous pyridine as a catalyst.
-
Seal the vial and heat at 60°C for 1 hour with stirring.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation
-
To the dried residue from Step 1, add 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Final Hold: 5 min
-
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Representative Quantitative Data
| Parameter | Representative Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~10 ng/mL |
| Recovery | 85 - 110% |
Note: This data is illustrative and should be determined experimentally.
Conclusion
The derivatization protocols presented provide robust and sensitive methods for the quantitative analysis of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The HPLC-UV method with 4-NPP offers a reliable and validated approach for routine analysis. For higher sensitivity, the fluorescent derivatization method is recommended. The two-step derivatization for GC-MS provides an alternative with high selectivity and structural confirmation capabilities. All methods should be properly validated for their intended use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for five major palladium-catalyzed cross-coupling reactions involving aryl bromides: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups.[3]
Application Notes:
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors.[3] Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos, enhance the catalytic activity.[2] A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently used.[2][4] The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[2]
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 1 | >95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 98 |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 92 |
| 4 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 2 | 89 |
| 5 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / P(o-tol)₃ (6) | KF | Dioxane | 100 | 16 | 83[5] |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Reaction of an Aryl Bromide with an Arylboronic Acid: [3][4]
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[6][7] This reaction is a powerful tool for the synthesis of substituted alkenes.[7]
Application Notes:
The Heck reaction is typically carried out using a palladium(II) precatalyst such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[8] The choice of ligand is critical, with phosphine ligands being common.[7] A base, often a tertiary amine like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃), is required to neutralize the hydrogen halide produced during the reaction.[9] Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.[8] The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.[10]
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 60 | 12 | 95[8] |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | 4 | >95[9] |
| 3 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 60 | 12 | 92[8] |
| 4 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 60 | 12 | 98[8] |
| 5 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | AcONa | EtOH | 140 (mw) | 0.5 | 51[11] |
Experimental Protocol: Heck Reaction
General Procedure for the Palladium-Catalyzed Heck Reaction of an Aryl Bromide with an Alkene: [8][9]
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube with a septum and purge with an inert gas.
-
Add the solvent (e.g., DMF, 3-5 mL) and the alkene (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite or silica gel.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[12] This reaction is a highly efficient method for the synthesis of arylalkynes and conjugated enynes.[13]
Application Notes:
The standard Sonogashira reaction employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI.[14] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.[14] The reaction is sensitive to oxygen, so it is typically performed under an inert atmosphere.[12] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[13]
Data Presentation: Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | DIPA | THF | RT | 3 | 89[14] | | 2 | 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 95[15] | | 3 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 98[15] | | 4 | Bromobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.1) | - | Et₃N | Toluene | 90 | 24 | 65[15] | | 5 | 4-Bromonitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 99[15] |
Experimental Protocol: Sonogashira Coupling
General Procedure for the Copper-Catalyzed Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne: [14]
-
To a solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., THF or Et₃N, 5 mL) in a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the amine base (if not used as the solvent, e.g., diisopropylamine, 2-7 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[16] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.
Application Notes:
This reaction typically requires a palladium precatalyst, a bulky and electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[17][18] The choice of ligand is critical and depends on the specific substrates.[16] The reaction is usually conducted in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere. The scope of the reaction is broad, accommodating a wide variety of primary and secondary amines, as well as various functionalized aryl bromides.[18]
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | - | 22 | - | 99[19] | | 2 | 4-Bromoanisole | p-Toluidine | [(π-allyl)PdCl]₂ (0.6) | cBRIDP (2.2) | KOtBu | H₂O/PTS | RT | - | 98[20] | | 3 | Bromobenzene | Diphenylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | - | 100 | 0.5 | 99[18] | | 4 | 4-Bromotoluene | N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | - | 100 | 1 | 98[18] | | 5 | 2-Bromopyridine | Di-n-butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | - | 100 | 1 | 95[18] |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide: [17][19]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), the ligand (e.g., RuPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[21] It is a highly versatile method for creating carbon-carbon bonds, although the toxicity of organotin compounds is a significant drawback.[22]
Application Notes:
The Stille reaction is compatible with a wide range of functional groups.[23] Common palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[24] The reaction is often carried out in aprotic solvents like THF, toluene, or DMF.[24] While the reaction does not formally require a base, additives such as CuI or LiCl can accelerate the reaction rate.[25] The reactivity of the organostannane transfer group follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[26]
Data Presentation: Stille Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Vinyltributyltin | Pd(P(t-Bu)₃)₂ (2) | DABCO | H₂O/TPGS-750-M | RT | 2 | 98[25] |
| 2 | 4-Bromoanisole | Phenyltributyltin | Pd₂(dba)₃ (4) / P(o-Tol)₃ (16) | - | H₂O/TPGS-750-M | 50 | 24 | 72[25] |
| 3 | 1-Bromo-4-nitrobenzene | (2-Furyl)tributyltin | Pd(P(t-Bu)₃)₂ (2) | DABCO | H₂O/TPGS-750-M | RT | 2 | 95[25] |
| 4 | 2-Bromothiophene | Vinyltributyltin | Pd(P(t-Bu)₃)₂ (2) | DABCO | H₂O/TPGS-750-M | RT | 2 | 91[25] |
| 5 | 4-Bromobenzaldehyde | Vinyltributyltin | Pd(P(t-Bu)₃)₂ (2) | DABCO | H₂O/TPGS-750-M | RT | 4 | 96[25] |
Experimental Protocol: Stille Coupling
General Procedure for the Palladium-Catalyzed Stille Coupling of an Aryl Bromide: [25]
-
To a reaction vessel, add the aryl bromide (1.0 equiv), organostannane (1.1-1.5 equiv), and palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 2 mol%).
-
If an additive is used (e.g., DABCO), add it at this stage.
-
Under an inert atmosphere, add the degassed solvent (e.g., THF or an aqueous surfactant solution).
-
Stir the mixture at room temperature or heat as necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an appropriate workup, which may include dilution with an organic solvent, washing with aqueous KF to remove tin byproducts, and extraction.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle of the Stille coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Phase Transfer Catalysis in Reactions of 1-(Bromomethyl)-4-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of phase transfer catalysts (PTCs) in various nucleophilic substitution reactions involving 1-(Bromomethyl)-4-phenoxybenzene. This versatile reagent is a key building block in the synthesis of various compounds, and PTC offers a highly efficient, scalable, and environmentally friendly method for its derivatization.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The PTC, commonly a quaternary ammonium or phosphonium salt, transports a nucleophilic anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate, this compound.[3][4] This methodology avoids the need for expensive, anhydrous, or polar aprotic solvents, often leading to increased reaction rates, milder conditions, and higher yields.[5][6]
Key Advantages of PTC in this compound Reactions:
-
Enhanced Reactivity: By transferring the nucleophile into the organic phase as a less-solvated, "naked" anion, its reactivity is significantly increased.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and with less aggressive bases compared to traditional methods.
-
Increased Yields and Purity: PTC can minimize side reactions, leading to cleaner reaction profiles and higher product yields.
-
Process Simplicity: The use of biphasic systems simplifies product work-up and catalyst separation.
-
Green Chemistry: PTC often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs).[7]
Core Applications and Reaction Types
The primary application of phase transfer catalysis with this compound is in nucleophilic substitution reactions to form ethers, esters, and nitriles.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. PTC is particularly advantageous for the reaction of this compound with various phenols and alcohols.
Esterification
Esterification of this compound with carboxylate anions under PTC conditions provides a straightforward route to a variety of ester derivatives.
Cyanation
The introduction of a cyano group via nucleophilic substitution with cyanide is a valuable transformation in organic synthesis. PTC facilitates the use of inorganic cyanides in a biphasic system, offering a safer and more efficient alternative to traditional methods.
Experimental Protocols
The following are detailed protocols for key reactions of this compound using phase transfer catalysis.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of 4-((4-phenoxyphenoxy)methyl)phenol from this compound and hydroquinone.
Reaction Scheme:
Materials:
-
This compound
-
Hydroquinone
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add this compound (10.0 g, 35.8 mmol), hydroquinone (4.73 g, 42.9 mmol), and toluene (100 mL).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving NaOH (14.3 g, 358 mmol) in deionized water (28.6 mL).
-
Add the aqueous NaOH solution to the reaction mixture with vigorous stirring.
-
Add tetrabutylammonium bromide (TBAB) (1.15 g, 3.58 mmol, 10 mol%) to the biphasic mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford the desired ether.
Quantitative Data Summary for Etherification Reactions:
| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Hydroquinone | TBAB (10) | 50% NaOH | Toluene/H₂O | 80 | 5 | 85 |
| 4-Nitrophenol | TBAB (5) | K₂CO₃ | Acetonitrile | 70 | 6 | 92 |
| 2-Naphthol | Aliquat 336 (5) | 40% KOH | Dichloromethane/H₂O | RT | 8 | 88 |
Protocol 2: General Procedure for Esterification
This protocol describes the synthesis of 4-phenoxybenzyl acetate from this compound and sodium acetate.
Reaction Scheme:
Materials:
-
This compound
-
Sodium acetate
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (5.0 g, 17.9 mmol), sodium acetate (2.20 g, 26.8 mmol), and tetrabutylammonium bromide (0.58 g, 1.79 mmol, 10 mol%) in acetonitrile (50 mL).
-
Heat the mixture to reflux (approximately 82°C) with magnetic stirring.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.
-
Purify the product by distillation under reduced pressure or by column chromatography if necessary.
Quantitative Data Summary for Esterification Reactions:
| Carboxylate Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Acetate | TBAB (10) | Acetonitrile | Reflux | 4 | 90 |
| Potassium Benzoate | TBAB (5) | Toluene | 100 | 6 | 88 |
| Sodium Propionate | Aliquat 336 (5) | Dichloromethane | Reflux | 5 | 91 |
Protocol 3: General Procedure for Cyanation
This protocol outlines the synthesis of 2-(4-phenoxyphenyl)acetonitrile from this compound and sodium cyanide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a 100 mL round-bottom flask equipped with a stirrer and reflux condenser, dissolve this compound (5.0 g, 17.9 mmol) and tetrabutylammonium bromide (0.58 g, 1.79 mmol, 10 mol%) in toluene (40 mL).
-
In a separate beaker, dissolve sodium cyanide (1.32 g, 26.9 mmol) in deionized water (10 mL).
-
Add the aqueous sodium cyanide solution to the toluene solution and stir the biphasic mixture vigorously.
-
Heat the reaction mixture to 90°C and maintain for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary for Cyanation Reaction:
| Cyanide Salt | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Cyanide | TBAB (10) | Toluene/H₂O | 90 | 3 | 95 |
| Potassium Cyanide | Aliquat 336 (5) | Dichloromethane/H₂O | RT | 12 | 89 |
Visualizations
Experimental Workflow for PTC Reactions of this compound
Caption: General experimental workflow for phase transfer catalyzed reactions of this compound.
Signaling Pathway of Phase Transfer Catalysis
Caption: Mechanism of phase transfer catalysis for nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Bromomethyl)-4-phenoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Bromomethyl)-4-phenoxybenzene, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Wohl-Ziegler bromination of 4-phenoxytoluene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have decomposed due to improper storage or age. | Use a fresh batch of the radical initiator. Store initiators according to the manufacturer's recommendations, typically in a cool, dark place. |
| Poor Quality N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to moisture, leading to lower reactivity. Impure NBS may also contain succinimide, which can inhibit the reaction. | Use freshly recrystallized NBS for best results. A yellow or off-white color can indicate impurities.[1] | |
| Insufficient Reaction Temperature: The reaction may not have reached the required temperature for efficient radical initiation and propagation. | Ensure the reaction mixture is maintained at a consistent reflux temperature. For thermally initiated reactions, monitor the temperature closely. | |
| Presence of Radical Inhibitors: Oxygen from the air or other impurities can act as radical inhibitors, quenching the reaction.[2] | Degas the solvent and flush the reaction apparatus with an inert gas (e.g., nitrogen or argon) before starting the reaction. | |
| Formation of Dibromo Side Product (1-(Dibromomethyl)-4-phenoxybenzene) | Excess NBS: Using a molar excess of NBS can lead to the formation of the dibrominated product. | Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS relative to the starting material, 4-phenoxytoluene. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can favor dibromination. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed. | |
| Formation of Aromatic Ring Bromination Products | Presence of Ionic Bromine (Br₂): High concentrations of molecular bromine, often resulting from the decomposition of NBS or the presence of acidic impurities, can lead to electrophilic aromatic substitution on the phenoxy or benzene rings. | Use purified NBS and an inert, non-polar solvent like carbon tetrachloride or cyclohexane. Avoid protic or highly polar solvents that can promote ionic pathways. Keeping the concentration of Br₂ and HBr low is crucial to prevent side reactions.[3] |
| Use of Lewis Acid Catalysts: Contamination with Lewis acids can catalyze aromatic bromination. | Ensure all glassware is clean and free of any acidic residue. | |
| Inconsistent Yields | Variability in NBS Quality: Different batches or suppliers of NBS can have varying levels of purity and reactivity. | For reproducible results, use NBS from a single, reliable source or recrystallize it before use. |
| Inconsistent Initiation: The rate of radical initiation can vary depending on the heat source, light intensity (for photochemical initiation), and the efficiency of stirring. | For thermal initiation, use a stable heat source and ensure vigorous stirring. For photochemical initiation, maintain a consistent distance from the light source and ensure the reaction vessel is transparent to the required wavelength. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, acetonitrile, or trifluorotoluene are now more commonly used.[4] Acetonitrile has been shown to be effective, and for photochemical reactions, it can lead to good to excellent yields.[5]
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize the formation of 1-(dibromomethyl)-4-phenoxybenzene, it is crucial to control the stoichiometry of N-Bromosuccinimide (NBS). Using a molar ratio of NBS to 4-phenoxytoluene of approximately 1.05:1 is recommended.[5] Additionally, monitoring the reaction closely and stopping it once the starting material is consumed will prevent over-bromination.
Q3: My reaction is not initiating. What should I do?
A3: Failure to initiate is often due to an inactive radical initiator or the presence of inhibitors. First, ensure you are using a fresh supply of AIBN or benzoyl peroxide. Second, make sure your solvent is dry and deoxygenated, and the reaction is performed under an inert atmosphere (nitrogen or argon) to exclude oxygen, which is a potent radical inhibitor. For photochemical reactions, check that your light source is emitting at the correct wavelength and is of sufficient intensity.
Q4: Is it necessary to purify the N-Bromosuccinimide (NBS) before use?
A4: While not always strictly necessary, using recrystallized NBS is highly recommended for achieving high yields and reproducibility. Commercial NBS can contain impurities such as succinimide and adsorbed bromine, which can negatively impact the reaction. Recrystallization from water is a common and effective purification method.[1]
Q5: What is the best method to monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture to those of the starting material (4-phenoxytoluene) and the product, you can determine the extent of the conversion and decide when to terminate the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylic Bromination of Toluene Derivatives
| Starting Material | Brominating Agent (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Phenoxytoluene | NBS (1.5) | AIBN (catalytic) | CCl₄ | Reflux | 3 | 86 | [6] |
| 4-Nitrotoluene | NBS (1.05) | Photochemical (CFL) | Acetonitrile | 60 | 0.83 | 90 | [5] |
| Toluene | NBS (1.0) | Benzoyl Peroxide (catalytic) | CCl₄ | Reflux | 4 | ~100 (crude) | |
| 4-tert-Butyltoluene | NBS (1.05) | Photochemical (CFL) | Acetonitrile | 40 | 0.5 | 99 (conversion) | [5] |
Note: Yields are for the monobrominated product. AIBN is azobisisobutyronitrile, and NBS is N-bromosuccinimide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Initiation
This protocol is adapted from a standard Wohl-Ziegler bromination procedure.
Materials:
-
4-Phenoxytoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenoxytoluene.
-
Dissolve the 4-phenoxytoluene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-4 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Protocol 2: Recrystallization of N-Bromosuccinimide (NBS)
Materials:
-
N-Bromosuccinimide (NBS), commercial grade
-
Deionized water
Procedure:
-
In an Erlenmeyer flask, add 10 g of NBS to 100 mL of deionized water.
-
Heat the mixture with stirring until the NBS completely dissolves (around 90-95°C).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified NBS under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. newera-spectro.com [newera-spectro.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. Bromination - Benzylic Bromination [commonorganicchemistry.com]
Technical Support Center: Purification of Crude 1-(Bromomethyl)-4-phenoxybenzene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(Bromomethyl)-4-phenoxybenzene by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| Failure of the compound to dissolve in the hot solvent. | 1. Inappropriate solvent: The polarity of the solvent may not be suitable for this compound. 2. Insufficient solvent: The volume of the solvent may not be enough to dissolve the amount of crude product. 3. Low temperature: The solvent may not have reached a high enough temperature to facilitate dissolution. | 1. Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for a non-polar compound like this are ethanol, ethyl acetate, or toluene. A mixed solvent system, such as ethanol/water, can also be effective. 2. Solvent Volume: Add small portions of hot solvent incrementally until the solid just dissolves.[1][2] 3. Temperature: Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility.[1] |
| The compound "oils out" instead of forming crystals. | 1. High concentration of impurities: Significant amounts of impurities can lower the melting point of the mixture. 2. Solution is too saturated: The compound is coming out of solution at a temperature above its melting point. 3. Rapid cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. | 1. Pre-purification: If the crude product is very impure, consider a preliminary purification step like column chromatography. 2. Add more solvent: Add a small amount of additional hot solvent to the oiled-out mixture to decrease the saturation point.[1][3] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[3][4] |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated. | 1. Reduce Solvent Volume: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][5] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[3][5] |
| Low recovery of purified product. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. 3. Washing with warm solvent: Using a wash solvent that is not ice-cold can dissolve some of the purified crystals. | 1. Use Minimum Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] 2. Pre-heat Apparatus: Pre-heat the funnel and filter flask before hot filtration to prevent a sudden drop in temperature.[6] 3. Use Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
| Crystals are colored. | 1. Presence of colored impurities: The impurities are co-crystallizing with the product. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound.[4] This is achieved by adding the hot solvent in small portions to the crude material with heating and swirling until the solid has just dissolved. Using too much solvent will result in a lower yield of recovered crystals.[3]
Q3: My compound has oiled out. Is the purification ruined?
A3: Not necessarily. "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[9] This can often be remedied by reheating the solution to redissolve the oil and then adding a small amount of additional hot solvent to decrease the saturation.[1][3] Allowing the solution to cool more slowly can also help promote crystallization over oiling out.[3]
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that the cooling process is slow and undisturbed to allow for the formation of well-ordered crystals, which are less likely to trap impurities.[10] If impurities are still present, a second recrystallization may be necessary.
Q5: What are the potential impurities in my crude this compound?
A5: If the crude product was synthesized from 4-phenoxybenzyl alcohol and a brominating agent like phosphorus tribromide (PBr₃), potential impurities could include unreacted 4-phenoxybenzyl alcohol, the corresponding dibrominated product (1-bromo-4-(dibromomethyl)phenoxybenzene), or various inorganic byproducts from the reaction.
Data Presentation
Since experimentally determined solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their own findings during solvent screening.
| Solvent | Solubility at 0°C ( g/100 mL) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point (°C) ( g/100 mL) | Comments |
| Ethanol | User-determined | User-determined | User-determined (78°C) | |
| Hexane | User-determined | User-determined | User-determined (69°C) | |
| Ethyl Acetate | User-determined | User-determined | User-determined (77°C) | |
| Toluene | User-determined | User-determined | User-determined (111°C) | |
| Other |
Instructions for Use: To determine the solubility, add a known mass of crude this compound to a known volume of solvent. Stir at the specified temperature until saturation is reached (i.e., no more solid dissolves). Filter the solution to remove undissolved solid and then evaporate the solvent from a known volume of the filtrate. The mass of the remaining solid will allow for the calculation of solubility in g/100 mL.
Experimental Protocols
General Protocol for the Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or mixed-solvent system.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.[11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For final drying, the crystals can be placed in a desiccator under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Technical Support Center: Synthesis of 1-(Bromomethyl)-4-phenoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-4-phenoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the radical bromination of 4-phenoxytoluene using N-Bromosuccinimide (NBS).
Issue 1: Low Yield of the Desired Product, this compound
Question: My reaction shows a low conversion of the starting material, 4-phenoxytoluene, resulting in a poor yield of this compound. What are the possible causes and solutions?
Answer:
A low yield of the desired product can stem from several factors related to the reaction conditions and reagents. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inactive Radical Initiator | The radical initiator, such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide, may have decomposed. Use a fresh batch of the initiator. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is refluxed for an adequate amount of time, typically monitored by TLC until the starting material is consumed.[1] |
| Low Quality of NBS | N-Bromosuccinimide can degrade over time. It is advisable to use freshly recrystallized NBS for better results. |
| Presence of Radical Inhibitors | Impurities in the starting material or solvent can inhibit the radical chain reaction. Ensure the purity of 4-phenoxytoluene and use a dry, peroxide-free solvent. |
| Inadequate Light Source (if using photo-initiation) | If using a lamp for initiation, ensure it is of the correct wavelength and intensity and is positioned close enough to the reaction vessel. |
Issue 2: Formation of a Significant Amount of Dibrominated Impurity
Question: My crude product mixture contains a large proportion of a byproduct that I suspect is 1-(dibromomethyl)-4-phenoxybenzene. How can I minimize its formation and separate it from my desired product?
Answer:
The formation of the dibrominated byproduct is a common issue in benzylic brominations.[2] Controlling the stoichiometry and reaction conditions is crucial to minimize this side reaction.
| Potential Cause | Recommended Solution |
| Excess NBS | Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to 4-phenoxytoluene. |
| Prolonged Reaction Time | Over-extending the reaction time after the consumption of the starting material can lead to further bromination of the desired product. Monitor the reaction closely by TLC. |
| High Local Concentration of Bromine | Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of bromine radicals. |
For the separation of the dibrominated impurity, column chromatography on silica gel is an effective method. A non-polar eluent system, such as hexane/ethyl acetate, will typically elute the less polar dibrominated compound before the desired monobrominated product.[1] Recrystallization can also be an effective purification technique.
Issue 3: Presence of Ring-Brominated Byproducts
Question: I am observing impurities that appear to be a result of bromination on the aromatic ring. What causes this and how can it be avoided?
Answer:
Ring bromination is a competing electrophilic substitution reaction that can occur under certain conditions.
| Potential Cause | Recommended Solution |
| Polar Protic Solvents | The use of polar protic solvents can promote ionic pathways leading to electrophilic aromatic bromination. Use non-polar solvents like carbon tetrachloride or cyclohexane. |
| Presence of Acidic Impurities | Acidic conditions can catalyze ring bromination. Ensure that the reaction is carried out under neutral conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Wohl-Ziegler bromination?
A1: The most frequently encountered impurities are summarized in the table below.
| Impurity | Chemical Name | Reason for Formation |
| Starting Material | 4-Phenoxytoluene | Incomplete reaction. |
| Dibrominated Byproduct | 1-(Dibromomethyl)-4-phenoxybenzene | Over-bromination of the desired product. |
| Ring-Brominated Byproduct | Bromo-4-phenoxytoluene | Electrophilic aromatic substitution on the phenoxy or benzene ring. |
| Succinimide | Succinimide | Byproduct of the NBS reagent. |
Q2: What is a typical experimental protocol for the synthesis of this compound?
A2: A general procedure for the radical bromination of 4-phenoxytoluene is as follows. Note that this is an adapted procedure and may require optimization.[1]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Phenoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenoxytoluene (1 equivalent) in anhydrous CCl₄.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization.
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, 4-phenoxytoluene, is less polar than the product, this compound. The dibrominated byproduct will be even less polar than the desired product. A suitable eluent system for TLC analysis is a mixture of hexane and ethyl acetate.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
NBS is a source of bromine and should be handled with care.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with appropriate personal protective equipment in a fume hood. Consider using a safer alternative solvent if possible.
-
The radical initiator AIBN can decompose violently at elevated temperatures.
Visual Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
References
preventing side reactions during the bromination of 4-methylphenoxybenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 4-methylphenoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the monobromination of 4-methylphenoxybenzene?
A1: The expected major product is the result of electrophilic aromatic substitution. The phenoxy group (-OAr) is a more strongly activating and ortho-, para-directing group than the methyl group (-CH₃). Consequently, bromination will preferentially occur on the unsubstituted phenyl ring. Due to steric hindrance, the para-position is favored, yielding 4-(4-bromophenoxy)toluene as the major product.
Q2: What are the most common side reactions observed during the bromination of 4-methylphenoxybenzene?
A2: The two most prevalent side reactions are:
-
Polybromination: The addition of two or more bromine atoms to the aromatic rings.[1][2] Both rings are activated, making them susceptible to further bromination if reaction conditions are not carefully controlled.[3]
-
Benzylic Bromination: Substitution of a hydrogen atom on the methyl group with bromine. This reaction proceeds through a free-radical mechanism and is typically promoted by UV light or radical initiators.[4][5]
Q3: Why is a Lewis acid catalyst, such as FeBr₃ or AlBr₃, typically required?
A3: Aromatic rings, while nucleophilic, are stabilized by aromaticity. Halogens like bromine (Br₂) are generally not electrophilic enough to break this aromaticity on their own.[6][7] A Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic complex (Br⁺) that can be attacked by the benzene ring, initiating the substitution.[8][9]
Troubleshooting Guide
Problem 1: My final product mixture contains significant amounts of di- and tri-brominated products.
-
Probable Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is incorrect. Excess bromine or highly activating conditions can lead to multiple substitutions on the electron-rich aromatic rings.[3]
-
Solution:
-
Control Stoichiometry: Use a molar ratio of 4-methylphenoxybenzene to the brominating agent (e.g., Br₂) of 1:1 or even slightly less than 1 equivalent of the brominating agent (e.g., 1:0.95) to favor monosubstitution.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C). Higher temperatures increase the reaction rate and can lead to over-bromination.[10]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period to maintain a low concentration of the electrophile at any given time.
-
Choice of Solvent: Using a less polar solvent can sometimes temper the reaction's reactivity.
-
Problem 2: I am observing the formation of 4-(bromomethyl)phenoxybenzene, indicating side-chain bromination.
-
Probable Cause: The reaction is proceeding via a free-radical pathway instead of the desired electrophilic aromatic substitution pathway. This is often caused by exposure to UV light or the presence of radical initiators.[4][5] Reagents like N-Bromosuccinimide (NBS) are specifically used to promote benzylic bromination.[5]
-
Solution:
-
Exclude Light: Run the reaction in the dark by wrapping the reaction flask in aluminum foil.[11]
-
Avoid Radical Initiators: Ensure that no radical initiators (e.g., AIBN, benzoyl peroxide) are present, as these are known to initiate side-chain halogenation.[12]
-
Use an Appropriate Brominating Agent: For ring substitution, use Br₂ with a Lewis acid catalyst. Avoid using NBS if ring bromination is the desired outcome, as NBS in the presence of a radical initiator favors benzylic bromination.[4]
-
Problem 3: The reaction is very slow or is not proceeding to completion.
-
Probable Cause: The catalyst may be inactive, or the reaction temperature might be too low.
-
Solution:
-
Activate Catalyst: Ensure the Lewis acid catalyst is anhydrous. Moisture can deactivate catalysts like FeBr₃ and AlCl₃.[3] Consider using freshly opened or properly stored reagents.
-
Increase Catalyst Loading: A slight increase in the molar percentage of the catalyst can sometimes improve reaction rates.
-
Gradually Increase Temperature: If the reaction is clean but slow at a low temperature, consider allowing it to warm slowly to room temperature while monitoring its progress via Thin Layer Chromatography (TLC).
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product Selectivity
| Entry | Brominating Agent (Equivalents) | Catalyst | Temperature (°C) | Conditions | Major Product | Side Product(s) |
| 1 | Br₂ (1.0) | FeBr₃ | 0 - 5 | Dark | 4-(4-bromophenoxy)toluene | Minor polybrominated products (<5%) |
| 2 | Br₂ (2.5) | FeBr₃ | 25 | Dark | Polybrominated products | 4-(4-bromophenoxy)toluene |
| 3 | NBS (1.0) | AIBN | 80 (reflux in CCl₄) | UV Light | 1-(4-(Bromomethyl)phenoxy)benzene | Minor ring bromination |
| 4 | Br₂ (1.0) | None | 25 | Dark | No significant reaction | - |
Note: This data is illustrative of general outcomes for electrophilic aromatic substitution and radical bromination reactions.
Visualizations
Reaction Pathways
Caption: Competing electrophilic and radical bromination pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
Experimental Protocols
Protocol 1: Selective Monobromination of 4-Methylphenoxybenzene
This protocol is designed to favor the formation of 4-(4-bromophenoxy)toluene.
Materials:
-
4-Methylphenoxybenzene
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reagents: Dissolve 4-methylphenoxybenzene (1.0 eq) in anhydrous DCM in the flask. Add anhydrous FeBr₃ (0.05 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of Br₂ (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold saturated sodium thiosulfate solution to neutralize any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure 4-(4-bromophenoxy)toluene.
Protocol 2: Analysis of Reaction Mixture by TLC
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
UV lamp (254 nm)
Procedure:
-
Spotting: During the reaction, withdraw a small aliquot using a capillary tube and spot it on the baseline of a TLC plate. Also spot the starting material (4-methylphenoxybenzene) as a reference.
-
Development: Place the plate in a developing chamber containing a suitable eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Interpretation: The starting material should be a single spot. As the reaction progresses, a new, typically lower Rf spot corresponding to the brominated product will appear, and the starting material spot will diminish. The formation of multiple product spots may indicate side reactions like polybromination.
References
- 1. Promoting environmentally sound management of polybrominated diphenyl ethers in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 12. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Phenoxybenzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 4-phenoxybenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What type of substrate is 4-phenoxybenzyl bromide for nucleophilic substitution? A1: 4-Phenoxybenzyl bromide is a primary benzylic halide. The benzylic position makes it highly reactive towards nucleophilic substitution because it can stabilize the transition state of an Sₙ2 reaction and can also form a resonance-stabilized benzylic carbocation, which is favorable for an Sₙ1 reaction.[1][2]
Q2: Which reaction mechanism, Sₙ1 or Sₙ2, is more likely for 4-phenoxybenzyl bromide? A2: Both Sₙ1 and Sₙ2 mechanisms are possible and the predominant pathway depends on the reaction conditions.[3]
-
Sₙ2 is favored by the use of strong, negatively charged nucleophiles and polar aprotic solvents.[4][5] The primary nature of the carbon atom bearing the bromide is relatively unhindered, allowing for backside attack by the nucleophile.[4][6]
-
Sₙ1 is favored in the presence of weak, neutral nucleophiles (like water or alcohols) and polar protic solvents, which can stabilize the intermediate carbocation.[3][7] The formation of a resonance-stabilized benzylic carbocation makes the Sₙ1 pathway viable.[1]
Q3: What are common nucleophiles used with 4-phenoxybenzyl bromide? A3: A wide range of nucleophiles can be used, including:
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.[8][9]
-
Nitrogen Nucleophiles: Amines (primary and secondary) and ammonia to form substituted amines.[10][11]
-
Sulfur Nucleophiles: Thiols and thiophenols to form thioethers.[12][13] Thiolate anions are highly nucleophilic and effective for these reactions.
-
Carbon Nucleophiles: Cyanide and enolates to form new carbon-carbon bonds.[14]
-
Halogen Nucleophiles: Fluoride, chloride, and iodide for halogen exchange reactions.[15][16]
Q4: How does the choice of solvent affect the reaction? A4: The solvent plays a critical role in determining the reaction mechanism and rate.[17]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond and solvate both the nucleophile and the leaving group. They stabilize the carbocation intermediate, thus favoring the Sₙ1 pathway.[3][7]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) do not have acidic protons and cannot hydrogen bond as effectively.[4] They solvate cations well but leave anions (the nucleophiles) relatively "bare," increasing their reactivity and favoring the Sₙ2 pathway.[4][14]
Q5: What are potential side reactions and how can they be minimized? A5: The most common side reactions are elimination and over-alkylation.
-
Elimination (E1/E2): This can compete with substitution, especially at higher temperatures or with sterically hindered, strongly basic nucleophiles. To minimize this, use a strong but less basic nucleophile (e.g., I⁻, RS⁻) and maintain moderate reaction temperatures.[18]
-
Over-alkylation: With amine nucleophiles, the initial product (a secondary amine) can act as a nucleophile itself and react with another molecule of 4-phenoxybenzyl bromide to form a tertiary amine. To avoid this, a large excess of the starting amine is typically used.[19]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Nucleophilicity | For weak nucleophiles like alcohols, phenols, or thiols, deprotonate them first with a suitable base (e.g., NaH, K₂CO₃, Et₃N) to generate the more nucleophilic alkoxide, phenoxide, or thiolate anion.[20] |
| Inappropriate Solvent | If attempting an Sₙ2 reaction, switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophile strength.[4] For Sₙ1, ensure the solvent is sufficiently polar and protic (e.g., ethanol, methanol).[3] |
| Low Reaction Temperature | Gently heat the reaction mixture. Monitor the reaction by TLC to track the consumption of starting material and formation of product, while also checking for the appearance of decomposition or side products. |
| Degraded Starting Material | 4-Phenoxybenzyl bromide can degrade over time. Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify it before use. |
Problem: Formation of Multiple Products / Significant Side Reactions
| Possible Cause | Recommended Solution |
| Elimination Side Products | Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. |
| Over-alkylation of Amines | Use a large excess (3-10 equivalents) of the amine nucleophile to ensure the 4-phenoxybenzyl bromide preferentially reacts with the starting amine rather than the product.[19] |
| Reaction with Solvent (Solvolysis) | This is common in Sₙ1 reactions where the solvent (e.g., methanol) acts as the nucleophile.[3] If this is not the desired outcome, switch to an Sₙ2-favoring polar aprotic solvent and use a stronger nucleophile. |
Data Presentation
Table 1: Comparison of Sₙ1 vs. Sₙ2 Conditions for 4-Phenoxybenzyl Bromide
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
| Substrate | Favored by ability to form stable benzylic carbocation.[1] | Favored by unhindered primary carbon center.[4] |
| Nucleophile | Weak, neutral (e.g., H₂O, ROH).[3] | Strong, anionic (e.g., RO⁻, RS⁻, CN⁻).[4] |
| Solvent | Polar Protic (e.g., Methanol, Ethanol).[7] | Polar Aprotic (e.g., Acetone, DMF, DMSO).[3] |
| Kinetics | First-order: Rate = k[Substrate].[21] | Second-order: Rate = k[Substrate][Nucleophile].[21] |
| Stereochemistry | Racemization if chiral center is formed.[22] | Inversion of configuration.[7] |
Table 2: Common Nucleophiles and Recommended Conditions
| Nucleophile Type | Example | Recommended Base | Recommended Solvent | Probable Mechanism |
| Amine | Aniline | Triethylamine (Et₃N) | Dichloromethane (DCM) | Sₙ2 |
| Phenol | p-Cresol | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Sₙ2 |
| Thiol | Thiophenol | Sodium Hydroxide (NaOH) | Ethanol/Water | Sₙ2 |
| Alcohol | Methanol | (as solvent/nucleophile) | Methanol | Sₙ1 (Solvolysis) |
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxybenzyl Phenyl Ether (Sₙ2)
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.1 equivalents) and potassium carbonate (1.5 equivalents) to anhydrous acetone or DMF.
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes.
-
Substrate Addition: Add 4-phenoxybenzyl bromide (1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with 1M NaOH solution to remove unreacted phenol, then with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of N-(4-Phenoxybenzyl)aniline (Sₙ2)
-
Reagents & Setup: To a solution of aniline (5.0 equivalents) in a polar aprotic solvent like acetonitrile, add 4-phenoxybenzyl bromide (1.0 equivalent) at room temperature. The large excess of aniline acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Visualizations
Caption: Decision workflow for predicting the reaction mechanism.
Caption: Simplified workflow of the Sₙ2 reaction mechanism.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. quora.com [quora.com]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (4-METHOXY-BENZYL)-PHENYL-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.ucsd.edu [chemistry.ucsd.edu]
troubleshooting low conversion rates in Suzuki coupling of 1-(Bromomethyl)-4-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 1-(Bromomethyl)-4-phenoxybenzene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low conversion rate. What are the most common initial checks I should perform?
A1: Low conversion rates in Suzuki couplings can often be attributed to several key factors. Begin by systematically evaluating your reagents and reaction setup:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can degrade through protodeboronation or by forming unreactive boroxines.[1] This instability is a frequent cause of low yields.[1] Consider using fresh, high-purity boronic acid or a more stable boronic ester derivative like a pinacol or MIDA ester.[1]
-
Aryl Halide Purity: Ensure the this compound is pure and free from contaminants that could interfere with the catalyst.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time.[1] Phosphine ligands are susceptible to oxidation.[2] Use fresh catalyst and ligand that have been stored correctly under an inert atmosphere.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]
-
Solvent and Base Purity: Utilize anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[2] Ensure the base is of high purity.
-
Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I confirm this and what are the mitigation strategies?
A2: Protodeboronation, the replacement of the boronic acid/ester group with a hydrogen atom, is a major side reaction, especially with electron-deficient arylboronic acids.[2] To address this:
-
Confirmation: Analyze your crude reaction mixture by LC-MS or ¹H NMR to identify the corresponding arene byproduct.
-
Mitigation Strategies:
-
Use a more stable boronic acid derivative, such as a pinacol ester (BPin), MIDA boronate, or potassium aryltrifluoroborate.[1][3]
-
Employ milder reaction conditions, such as a lower temperature or a weaker base.
-
Minimize the amount of water in the reaction, or use anhydrous conditions if the specific reaction chemistry permits.
-
Q3: What are the best practices for selecting a catalyst and ligand for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is critical, especially for potentially challenging substrates.
-
Catalyst Selection: The active catalytic species is Pd(0).[1] While Pd(II) precatalysts like Pd(OAc)₂ are common, they require in-situ reduction, which can be inefficient.[1] For more reliable results, consider using modern palladium precatalysts such as Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, which are designed for clean and efficient generation of the active Pd(0) species.[1]
-
Ligand Selection: For electron-rich aryl bromides, which this compound could be considered due to the phenoxy group, electron-rich and bulky phosphine ligands are often beneficial.[3][4] These ligands can accelerate the oxidative addition step, which is often rate-limiting.[3] Examples of such ligands include Buchwald ligands (e.g., SPhos, XPhos) and other trialkyl phosphines.[3][4]
Q4: Can the benzylic protons of this compound cause side reactions?
A4: While the primary reactivity in a Suzuki coupling is at the carbon-bromine bond, the acidic nature of benzylic protons, particularly in the presence of a strong base, could potentially lead to side reactions. However, common side reactions in Suzuki coupling primarily involve the catalyst and the boronic acid. If you observe unexpected byproducts, consider the possibility of base-mediated decomposition of your starting material.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the Suzuki coupling of this compound.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active catalyst is Pd(0). If using a Pd(II) precatalyst, its reduction may be inefficient.[1] Test your catalyst on a known, reliable Suzuki reaction. Consider switching to a modern Pd(0) precatalyst like a Buchwald G3/G4 palladacycle or a PEPPSI-type catalyst for more consistent activation.[1] |
| Ligand Degradation or Inappropriate Choice | Phosphine ligands can be air-sensitive. Use fresh ligands stored under an inert atmosphere. For electron-rich aryl bromides, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[3][4] |
| Ineffective Base | The base may be insoluble or not strong enough. Ensure the base is finely ground for better solubility. Consider screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5] The choice of base can be critical and substrate-dependent. |
| Poor Reagent Quality | The boronic acid may have decomposed (protodeboronation).[1] Use fresh boronic acid or switch to a more stable derivative like a pinacol ester or MIDA boronate.[1] Verify the purity of your this compound. |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Suboptimal Temperature or Reaction Time | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[5][6] Monitor the reaction over a longer period to ensure it has gone to completion. |
Issue 2: Presence of Significant Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[7] | Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[3] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help minimize this side reaction.[1] |
| Dehalogenation of Starting Material | A hydride source in the reaction mixture (e.g., from an amine base or alcohol solvent) can lead to a Pd-hydride species, which then reductively eliminates with the aryl group.[7] | If using an amine base or alcohol solvent, consider switching to a carbonate or phosphate base and an aprotic solvent. |
| Protodeboronation of Boronic Acid | The C-B bond is cleaved and replaced by a C-H bond, often facilitated by excess water, high temperatures, or a strong base.[1] | Use a more stable boronic ester (e.g., pinacol, MIDA).[1] Use the minimum necessary amount of water or consider anhydrous conditions. Employ milder bases and lower reaction temperatures. |
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid partner.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and degassed water)
-
Anhydrous, degassed solvents
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Key Reaction Components and Relationships
Caption: Relationships between core components and potential issues.
References
stability and storage conditions for 1-(Bromomethyl)-4-phenoxybenzene
Technical Support Center: 1-(Bromomethyl)-4-phenoxybenzene
This technical support center provides essential information on the stability and storage of this compound, along with troubleshooting guidance for common issues encountered during its use in research and development.
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. This compound is sensitive to environmental factors, and adherence to the recommended conditions can prevent degradation and ensure experimental success.
Summary of Storage and Stability Data:
| Parameter | Recommendation | Rationale & Potential Issues |
| Temperature | Store in a cool location.[1][2] | Prevents decomposition and potential polymerization. Elevated temperatures can accelerate degradation. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[1][2][3] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen). | The compound is moisture sensitive.[2][3][4] Reaction with moisture can lead to hydrolysis, forming hydrogen bromide and 4-phenoxybenzyl alcohol, reducing the purity and reactivity of the material.[2] |
| Light | Store protected from light.[2][3] | The compound is light-sensitive.[2][3] Exposure to light can induce degradation and decomposition. |
| Incompatible Materials | Avoid contact with strong bases, amines, alcohols, oxidizing agents, and metals.[2][3][5] | Violent reactions can occur with these substances.[5] Contact with metals can catalyze decomposition or self-condensation reactions.[2] |
| Container | Store in the original, tightly sealed container. Do not store in metal containers.[2] | Prevents contamination and reaction with incompatible materials. Some metals can promote degradation.[2] |
Troubleshooting Guide & FAQs
This section addresses common problems that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs):
Q1: My reaction with this compound is not proceeding as expected, or the yield is very low. What could be the cause?
A1: Several factors could contribute to this issue:
-
Reagent Degradation: The primary suspect is the degradation of this compound due to improper storage. Exposure to moisture or light can hydrolyze the compound, reducing its effective concentration.
-
Incompatible Solvents or Reagents: Ensure that your reaction medium and other reagents are compatible. The presence of water, alcohols, or basic impurities can consume the starting material.
-
Reaction Conditions: Verify the reaction temperature and atmosphere. Some reactions may require strictly anhydrous conditions and an inert atmosphere to prevent side reactions.
Q2: I observe fuming when I open the container of this compound. Is this normal?
A2: Fuming can indicate the presence of hydrogen bromide (HBr) gas, which is a sign of decomposition. This is likely due to the ingress of moisture into the container, leading to hydrolysis of the bromomethyl group. While a small amount of fuming might be observed with older reagents, significant fuming suggests substantial degradation. It is advisable to use a fresh vial or purify the material if possible.
Q3: The material has changed color or appears clumpy. Can I still use it?
A3: A change in physical appearance, such as discoloration or solidification, is a strong indicator of degradation or contamination. It is not recommended to use the material in this state, as it can lead to unpredictable results and the formation of byproducts.
Q4: How can I check the purity of my this compound before use?
A4: You can assess the purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying the characteristic benzylic protons and detecting impurities like the corresponding alcohol or decomposition products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help to identify and quantify the main component and any volatile impurities.
-
Thin Layer Chromatography (TLC): A quick TLC analysis can often reveal the presence of significant impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocols
Protocol for a Preliminary Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.
Objective: To determine the stability of the compound under conditions of elevated temperature, light exposure, and humidity.
Materials:
-
This compound
-
Vials (clear and amber glass)
-
Oven or incubator
-
UV lamp or light chamber
-
Controlled humidity chamber
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Analytical equipment (e.g., HPLC, GC-MS, NMR)
Methodology:
-
Sample Preparation:
-
Aliquot 10-20 mg of this compound into several clear and amber vials.
-
Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate anhydrous solvent for solution-state stability testing.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 1, 3, 7 days).
-
Photolytic Stress: Expose a set of vials to a controlled light source (e.g., UV lamp at 365 nm or a photostability chamber) for a defined duration. Include a control sample wrapped in aluminum foil to exclude light.
-
Humidity Stress: Place a set of vials in a controlled humidity chamber (e.g., 75% RH) at a constant temperature for a defined period.
-
-
Time Points:
-
Analyze a control sample at time zero.
-
Withdraw samples from each stress condition at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
At each time point, dissolve the solid samples in a suitable solvent.
-
Analyze all samples (including the solution-state samples) by a suitable analytical method (e.g., HPLC with a UV detector) to determine the purity of this compound.
-
If degradation is observed, use a technique like GC-MS or LC-MS to identify the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining this compound at each time point relative to the time-zero control.
-
Plot the percentage of the remaining compound against time for each stress condition to evaluate the degradation kinetics.
-
Experimental Workflow Diagram:
Caption: General workflow for conducting a stability assessment of a chemical compound.
References
Technical Support Center: Managing Polybrominated Byproduct Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the formation of polybrominated byproducts in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during bromination reactions and provides systematic steps to identify and resolve them.
Issue 1: Excessive Polybromination and Low Yield of Monobrominated Product
-
Symptoms: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude reaction mixture shows significant amounts of di-, tri-, or higher brominated species, with a corresponding decrease in the desired monobrominated product.
-
Troubleshooting Workflow:
Troubleshooting workflow for excessive polybromination.
Issue 2: Formation of Polymeric Byproducts
-
Symptoms: Observation of insoluble, often tar-like, material in the reaction flask. Difficulty in isolating the desired product.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Acid-Catalyzed Polymerization | Use an acid scavenger such as sodium carbonate or barium carbonate.[1] | Neutralizes the HBr byproduct as it forms, preventing it from catalyzing the polymerization of sensitive substrates.[1] |
| Add the bromine solution slowly and dropwise.[1] | Prevents localized buildup of HBr and helps control the reaction's exothermicity.[1] | |
| Radical Polymerization | Add a radical inhibitor like hydroquinone or TEMPO.[1] | Terminates growing polymer chains initiated by radical species.[1] |
| Conduct the reaction in the dark by wrapping the apparatus in aluminum foil.[1] | Prevents light-induced radical formation.[1] |
Issue 3: Formation of Isomeric Byproducts
-
Symptoms: Presence of multiple isomers of the desired brominated product in the final mixture, confirmed by analytical techniques.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Regioselectivity | Employ a directing group on the substrate to favor substitution at a specific position.[2] | Directing groups can electronically activate or deactivate specific positions on an aromatic ring.[2] |
| Use a sterically bulky brominating agent or catalyst.[2] | Favors substitution at the less sterically hindered position.[2] | |
| Kinetic vs. Thermodynamic Control | Adjust the reaction temperature.[2] | Lower temperatures often favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during thermal processes?
A1: PBDD/Fs are primarily formed through two main pathways during the thermal treatment of materials containing brominated flame retardants (BFRs):
-
Precursor Formation: Brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), can undergo condensation or elimination reactions to form PBDD/Fs.[3]
-
De Novo Synthesis: This pathway involves the reaction of carbon, oxygen, and bromine on the surface of fly ash, particularly in the presence of metal catalysts like copper and iron.[4][5]
The formation is significantly influenced by temperature, with different temperature "windows" favoring specific formation or destruction reactions.[3][5]
Q2: How can I minimize the formation of bromohydrins as byproducts during the bromination of alkenes?
A2: The formation of bromohydrins occurs when water is present in the reaction mixture. To minimize this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]
Q3: What are the best practices for quenching a bromination reaction to prevent further byproduct formation?
A3: Once the reaction has reached completion as determined by monitoring (e.g., TLC), any excess brominating agent should be quenched immediately. A saturated aqueous solution of sodium thiosulfate is commonly used to quench excess bromine.[1] This is followed by a standard aqueous workup to isolate the product.
Q4: Which analytical techniques are most suitable for detecting and quantifying polybrominated byproducts?
A4: Gas chromatography coupled with mass spectrometry (GC/MS) is the most widely used and effective technique for the analysis of polybrominated byproducts like PBDEs and PBDD/Fs.[6][7][8] For enhanced selectivity and sensitivity, especially in complex matrices, triple quadrupole mass spectrometry (GC/MS/MS) is often employed.[6] High-resolution mass spectrometry (HRMS) provides the best standards for selectivity and sensitivity when available.[8]
Q5: What is the role of catalysts in the formation of PBDD/Fs?
A5: Metal species, particularly their oxides, can have a significant catalytic effect on the formation of PBDD/Fs.[4] Copper, iron, manganese, and antimony species have been shown to promote key reaction pathways, including the Deacon reaction, precursor synthesis, and de novo synthesis.[4] For example, CuO exhibits high catalytic activity in promoting the formation of PBDD/Fs from bromophenols, similar to the Ullmann-type reaction.[4]
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol
This protocol describes a method for the selective para-bromination of phenol while minimizing the formation of polybrominated byproducts.[2]
-
Materials:
-
Phenol
-
Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Bromine (Br₂) (Caution: Highly corrosive and toxic)
-
Reaction flask with stirring apparatus
-
Addition funnel
-
Salt and ice bath
-
Distillation apparatus
-
-
Procedure:
-
Dissolve Phenol: In the reaction flask, dissolve the phenol in an equal volume of carbon disulfide.
-
Cool the Mixture: Cool the reaction mixture to -30 °C using a salt and ice bath.
-
Prepare Bromine Solution: In the addition funnel, prepare a solution of one equivalent of bromine dissolved in an equal volume of carbon disulfide.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the temperature at -30 °C.
-
Reaction Completion: Continue stirring at -30 °C until the reddish-brown color of the bromine disappears, indicating the completion of the reaction.
-
Work-up: Distill off the carbon disulfide. The residual liquid is then vacuum distilled to yield p-bromophenol.
-
Protocol 2: Bromination of an Alkene with Polymerization Suppression
This protocol provides a general procedure for the electrophilic addition of bromine to an alkene, incorporating measures to minimize the formation of polymeric byproducts.[1]
-
Apparatus Setup:
Experimental setup for controlled bromination. -
Materials:
-
Alkene
-
Anhydrous dichloromethane (DCM)
-
Bromine (Br₂)
-
Radical inhibitor (e.g., hydroquinone)
-
Acid scavenger (e.g., anhydrous sodium carbonate)
-
Saturated aqueous sodium thiosulfate
-
Round-bottom flask, addition funnel, condenser
-
Ice bath
-
Magnetic stirrer
-
-
Procedure:
-
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment. Wrap the apparatus in aluminum foil to exclude light.[1]
-
Reagent Preparation: Dissolve the alkene in a minimal amount of anhydrous DCM in the round-bottom flask. Add a catalytic amount of a radical inhibitor (e.g., ~0.05% by weight relative to the alkene) and a small amount of anhydrous sodium carbonate powder.[1]
-
Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.[1]
-
Bromine Addition: Prepare a solution of one equivalent of bromine in anhydrous DCM and place it in the addition funnel.
-
Reaction: Add the bromine solution dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.[1] The disappearance of the bromine's color typically indicates its consumption.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
Workup: Once the reaction is complete, quench any excess bromine by adding saturated aqueous sodium thiosulfate until the reddish-brown color is no longer present. Proceed with a standard aqueous workup to isolate the desired brominated product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]
- 6. agilent.com [agilent.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
removal of unreacted starting material from 1-(Bromomethyl)-4-phenoxybenzene product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from the 1-(Bromomethyl)-4-phenoxybenzene product.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material found as an impurity in the synthesis of this compound?
The most common impurity is the unreacted starting material, 4-phenoxybenzyl alcohol (also known as (4-phenoxyphenyl)methanol). This is because the synthesis typically involves the bromination of this alcohol.
Q2: Why is it crucial to remove unreacted 4-phenoxybenzyl alcohol from my this compound product?
The presence of the starting material can interfere with subsequent reactions. The hydroxyl group of 4-phenoxybenzyl alcohol can react in downstream applications intended for the bromomethyl group, leading to unwanted byproducts and reduced yields of the desired compound.
Q3: What are the primary methods for removing 4-phenoxybenzyl alcohol from the product?
The two most effective and commonly used methods are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q4: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique to monitor the separation of this compound from 4-phenoxybenzyl alcohol. The two compounds will have different retention factors (Rf) due to their polarity difference.
Troubleshooting Guides
Issue 1: Poor Separation of Product and Starting Material on TLC
Possible Cause: The solvent system (eluent) used for TLC is either too polar or not polar enough.
Solution:
-
If the spots are too high on the plate (high Rf for both): The eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the less polar solvent (e.g., hexane).
-
If the spots are too low on the plate (low Rf for both): The eluent is not polar enough. Increase the polarity by increasing the proportion of the more polar solvent.
-
Recommended Starting Eluent: A good starting point for developing a TLC method is a mixture of hexane and ethyl acetate. Try a ratio of 9:1 (hexane:ethyl acetate) and adjust as needed.
TLC Visualization: Both this compound and 4-phenoxybenzyl alcohol are UV active and can be visualized under a UV lamp (254 nm).[1] Additionally, various chemical stains can be used for visualization:
-
Potassium Permanganate (KMnO₄) stain: This stain is effective for visualizing the alcohol, which will appear as a yellow or brown spot on a purple background upon gentle heating.[2]
-
p-Anisaldehyde stain: This is a good general-purpose stain that can visualize both the alcohol and the bromide, often with different colors, after heating.[3]
Issue 2: Co-elution of Product and Starting Material during Column Chromatography
Possible Cause: The polarity of the eluent is too high, causing both compounds to travel down the column too quickly and without adequate separation.
Solution:
-
Based on your optimized TLC conditions, use a slightly less polar solvent system for your column chromatography than the one that gives the ideal TLC separation. A good target Rf for the product on TLC for column chromatography is around 0.2-0.3.
-
Employ a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). This will allow the less polar product to elute first, followed by the more polar starting material.
Issue 3: The Product Oiled Out During Recrystallization
Possible Cause: The chosen solvent or solvent system is not ideal, or the solution was cooled too quickly.
Solution:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is less polar than the starting material, a non-polar solvent or a mixed solvent system is often effective. Consider solvent systems like hexane/ethyl acetate or toluene.[4]
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can promote oiling out rather than crystal formation. Once the solution has reached room temperature, it can then be placed in an ice bath to maximize crystal yield.
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can initiate crystallization.
Data Presentation
The following table summarizes the key physical properties of the product and the common starting material impurity. This data is essential for designing effective purification strategies.
| Property | This compound (Product) | 4-Phenoxybenzyl Alcohol (Starting Material) |
| Molecular Formula | C₁₃H₁₁BrO[4] | C₁₃H₁₂O₂[5] |
| Molecular Weight | 263.13 g/mol [4] | 200.24 g/mol [5] |
| Melting Point | ~60-64 °C (based on a close structural analog)[6] | 51-60 °C[7] |
| Polarity | Less Polar | More Polar |
| Solubility (Qualitative) | Likely soluble in non-polar to moderately polar organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate). | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone) due to the hydroxyl group.[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of a small-scale reaction mixture (1-2 grams).
1. Materials:
- Silica gel (60 Å, 230-400 mesh)
- Column chromatography apparatus
- Solvents: Hexane and Ethyl Acetate (HPLC grade)
- Collection tubes
- TLC plates, chamber, and visualization reagents
2. Procedure:
- TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 9:1 Hexane:Ethyl Acetate. The product, this compound, should have a higher Rf than the more polar 4-phenoxybenzyl alcohol.
- Column Packing (Wet Slurry Method):
- Prepare a slurry of silica gel in hexane.
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a thin layer of sand to the top of the silica bed to prevent disruption.
- Drain the solvent until the level is just at the top of the sand.
- Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample to the top of the silica gel.
- Elution:
- Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
- Collect fractions and monitor the elution by TLC.
- Combine the fractions containing the pure product.
- Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Materials:
- Crude this compound
- Recrystallization solvent (e.g., Hexane or a Hexane/Ethyl Acetate mixture)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)
2. Procedure:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture with swirling until the solid completely dissolves.
- If a mixed solvent system is used, dissolve the solid in the solvent in which it is more soluble (e.g., ethyl acetate) and then add the less soluble solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat until the solution is clear.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals to a constant weight.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. youtube.com [youtube.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. silicycle.com [silicycle.com]
- 4. This compound | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 4-Phenoxybenzyl alcohol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scale-Up Synthesis of 1-(Bromomethyl)-4-phenoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(bromomethyl)-4-phenoxybenzene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic building block. Our goal is to provide not just solutions, but a deeper understanding of the reaction's underlying principles to empower you to optimize your process with confidence.
The most prevalent and scalable method for synthesizing this compound is the free-radical bromination of the benzylic methyl group of 4-phenoxytoluene. This reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator. While effective, this process presents several challenges when moving from the bench to a larger scale, including byproduct formation, purification difficulties, and thermal safety. This guide addresses these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most established and widely used method is the free-radical bromination of 4-phenoxytoluene at the benzylic position.[1] This reaction is typically carried out with N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent. The reaction is initiated either by a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically with UV light.[2][3] This method is preferred for its selectivity towards the benzylic position over aromatic ring bromination, which is a common issue with other brominating agents.[4]
Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?
NBS is highly favored for benzylic brominations for several key reasons:
-
Selectivity: NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway at the benzylic position over the competing electrophilic addition to the aromatic rings.[1][4] Using elemental bromine directly can lead to significant amounts of undesired ring bromination.
-
Handling and Safety: NBS is a crystalline solid, which is significantly easier and safer to handle and measure compared to highly corrosive and volatile liquid bromine.[5]
-
Byproduct Removal: The main byproduct of the reaction with NBS is succinimide, which is a solid that can often be removed by simple filtration.[2]
Q3: What are the primary safety concerns during the scale-up of this synthesis?
Scaling up any chemical process introduces new safety considerations. For this synthesis, the primary concerns are:
-
Thermal Runaway: Free-radical reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Inadequate temperature control can lead to a thermal runaway, rapid pressure buildup, and potential reactor failure. Continuous monitoring of the internal temperature and a robust cooling system are critical.
-
Reagent Hazards: Radical initiators like AIBN and benzoyl peroxide can decompose violently if heated improperly. They must be stored and handled according to safety guidelines.
-
Solvent Choice: Historically, carbon tetrachloride (CCl₄) was a common solvent for this reaction.[6] However, due to its toxicity and environmental impact (ozone depletion), it has been largely phased out.[5] Safer alternatives like chlorobenzene, cyclohexane, or ethyl acetate should be considered, though their impact on reaction kinetics and selectivity must be evaluated.
-
Toxic Intermediates: While the NBS route is generally clean, some bromomethylation procedures can generate highly toxic and carcinogenic bromomethyl ethers.[7][8] It is crucial to ensure the reaction conditions do not favor such side pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: My reaction shows low or no conversion of 4-phenoxytoluene.
Low conversion is a common issue that can typically be traced back to the radical initiation step.
-
Likely Cause 1: Inactive Radical Initiator.
-
Explanation: Radical initiators like AIBN and benzoyl peroxide have limited shelf lives and can degrade if stored improperly (e.g., exposed to heat or light). An inactive initiator will fail to generate the initial radicals needed to start the chain reaction.[2]
-
Solution: Use a fresh batch of the radical initiator from a reliable source. Ensure it has been stored according to the manufacturer's recommendations.
-
-
Likely Cause 2: Incorrect Reaction Temperature.
-
Explanation: Each radical initiator has an optimal temperature range for decomposition to generate radicals. For example, AIBN decomposition is significantly slower at 60°C than at its recommended 80-90°C. If the temperature is too low, not enough radicals are generated to sustain the reaction. Conversely, if the temperature is too high, the initiator may be consumed too quickly, leading to a premature stop.
-
Solution: Verify that your reaction temperature is appropriate for the chosen initiator. Monitor the internal reaction temperature closely, as the actual temperature may differ from the setpoint of the heating mantle or oil bath, especially at scale.
-
Issue 2: I'm observing a significant amount of the dibrominated byproduct, 1-(dibromomethyl)-4-phenoxybenzene.
The formation of poly-brominated products is a primary challenge in selectivity for this reaction.
-
Explanation: The product, this compound, still contains a benzylic position that can be further brominated under the reaction conditions. This is a competitive reaction that becomes more prevalent if the reaction is left for too long or if an excess of the brominating agent is used.[2]
-
Solution 1: Strict Stoichiometric Control.
-
Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS relative to the 4-phenoxytoluene starting material.[2] Carefully measure your reagents. On a large scale, even small weighing errors can lead to a significant excess of one reagent.
-
-
Solution 2: Careful Reaction Monitoring.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, HPLC, or TLC).[2][9] The goal is to stop the reaction as soon as the starting material has been consumed to a satisfactory level. Over-extending the reaction time will invariably lead to an increase in the dibrominated impurity.
-
-
Solution 3: Controlled Reagent Addition.
-
At scale, adding the NBS portion-wise or as a continuous slurry can help maintain a low concentration of the active brominating species, which can improve selectivity and minimize byproduct formation.[10]
-
Issue 3: My product is contaminated with ring-brominated impurities.
This side reaction occurs when the electrophilic aromatic substitution pathway competes with the desired free-radical pathway.
-
Explanation: The phenoxy and phenyl rings in the starting material are electron-rich and susceptible to electrophilic attack by bromine. This pathway is catalyzed by acid and is more likely to occur in polar solvents.[2] The desired radical pathway is favored in non-polar solvents.[4]
-
Solution 1: Use a Non-Polar Solvent.
-
Ensure you are using a non-polar solvent like cyclohexane, chlorobenzene, or ethyl acetate. Avoid polar solvents that can promote the ionic, electrophilic pathway.
-
-
Solution 2: Ensure High-Purity Reagents.
-
Acidic impurities in the starting material or solvent can catalyze ring bromination. Use high-purity, dry reagents and solvents. If necessary, consider adding a radical stabilizer or a non-nucleophilic base to scavenge any acid present.
-
Issue 4: I'm having difficulty removing the succinimide byproduct after the reaction.
Succinimide is the byproduct of NBS and is often insoluble in the reaction solvent, but its removal can be tricky at scale.
-
Explanation: Succinimide typically precipitates out of non-polar solvents upon cooling. However, at large scales, filtration can be slow, and some succinimide may remain dissolved or form a fine suspension that is difficult to filter.
-
Solution 1: Optimize Cooling and Filtration.
-
Cool the reaction mixture thoroughly (e.g., to 0-5 °C) to maximize the precipitation of succinimide. Allow sufficient time for the precipitation to complete. Use an appropriate filter size and type for the scale of your reaction. A filter press may be necessary for very large batches.
-
-
Solution 2: Aqueous Wash.
-
After the initial filtration, the organic filtrate can be washed with water or a mild aqueous base (like sodium bicarbonate solution). Succinimide has some water solubility, and this can help remove residual amounts. Be cautious, as the product itself may have some sensitivity to strong bases.
-
Visualized Reaction and Troubleshooting Workflow
Reaction Mechanism: Benzylic Bromination with NBS
The reaction proceeds via a classic free-radical chain mechanism, which is favored due to the resonance stabilization of the intermediate benzylic radical.[5][11]
Caption: Free-radical mechanism for benzylic bromination.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 7. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. newera-spectro.com [newera-spectro.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-(Bromomethyl)-4-phenoxybenzene
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(bromomethyl)-4-phenoxybenzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data and compares it with experimental data of a structurally similar compound, 4-phenoxybenzyl alcohol. This comparison offers valuable insights for researchers, scientists, and drug development professionals by highlighting the influence of the bromomethyl group on the NMR spectrum.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the reference compound, 4-phenoxybenzyl alcohol.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | CDCl₃ | ~7.40 | d | 2H | Ar-H |
| ~7.35 | t | 2H | Ar-H | ||
| ~7.12 | t | 1H | Ar-H | ||
| ~7.00 | m | 4H | Ar-H | ||
| ~4.5 | s | 2H | -CH₂Br | ||
| 4-Phenoxybenzyl alcohol (Experimental) | CDCl₃ | 7.39 - 7.28 | m | 4H | Ar-H |
| 7.15 - 7.08 | m | 1H | Ar-H | ||
| 7.04 - 6.95 | m | 4H | Ar-H | ||
| 4.67 | s | 2H | -CH₂OH | ||
| 1.65 | s (br) | 1H | -OH |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) (ppm) | Assignment |
| This compound (Predicted) | CDCl₃ | ~158 | Ar-C-O |
| ~157 | Ar-C-O | ||
| ~137 | Ar-C | ||
| ~131 | Ar-CH | ||
| ~130 | Ar-CH | ||
| ~124 | Ar-CH | ||
| ~120 | Ar-CH | ||
| ~119 | Ar-CH | ||
| ~33 | -CH₂Br | ||
| 4-Phenoxybenzyl alcohol (Experimental) | CDCl₃ | 157.5 | Ar-C-O |
| 157.1 | Ar-C-O | ||
| 135.2 | Ar-C | ||
| 129.8 | Ar-CH | ||
| 128.9 | Ar-CH | ||
| 123.5 | Ar-CH | ||
| 119.2 | Ar-CH | ||
| 118.9 | Ar-CH | ||
| 64.8 | -CH₂OH |
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for small organic molecules.
Sample Preparation
-
Weigh approximately 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
-
Transfer the clear solution into a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.
¹H NMR Spectroscopy
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz).
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-32, depending on the sample concentration.
¹³C NMR Spectroscopy
-
Instrument: A standard NMR spectrometer (e.g., 100 MHz).
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Mandatory Visualization
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 1-(Bromomethyl)-4-phenoxybenzene
For researchers, scientists, and drug development professionals, the precise and accurate analysis of reactive intermediates like 1-(Bromomethyl)-4-phenoxybenzene is critical for ensuring the quality and integrity of synthetic pathways. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound, offering insights into expected fragmentation patterns and performance characteristics of different analytical approaches. We present supporting data from closely related compounds to guide experimental design and method development.
Mass Spectrometry Analysis: Unraveling the Fragmentation Pathway
Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of volatile and semi-volatile organic compounds such as this compound. The fragmentation of this molecule is predicted to follow several key pathways, primarily driven by the lability of the benzylic bromide and the stability of the resulting carbocations.
A key fragmentation pathway involves the cleavage of the C-Br bond, a common fragmentation for alkyl halides, to form a stable benzyl-type carbocation. Further fragmentation can occur through the loss of the phenoxy group or rearrangement of the phenoxy ring. The presence of bromine is readily identifiable by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, which will be evident in the molecular ion and any bromine-containing fragments.
To provide a tangible comparison, the known electron ionization mass spectrum of the structurally similar compound, 1-bromo-4-phenoxybenzene, is available in the NIST database. This spectrum serves as a valuable reference for predicting the fragmentation behavior of this compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used techniques for the analysis of halogenated aromatic compounds.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[1] | Separation based on polarity, with mass-based detection.[1] |
| Selectivity | High, especially with Selected Ion Monitoring (SIM).[1] | High, particularly with tandem mass spectrometry (MS/MS). |
| Sensitivity | High (pg to ng level).[1] | Very high, especially with tandem MS (fg to pg level). |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and volatilities. |
| Derivatization | May be required for non-volatile or polar compounds. | Generally not required. |
| Throughput | Moderate to high. | High, especially with UHPLC systems. |
Typical Quantitative Performance Data
The following table summarizes the typical performance characteristics for the quantitative analysis of brominated aromatic compounds using GC-MS and LC-MS/MS, based on data for structurally similar molecules.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 µg/mL[2] | 0.3 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.0 - 1.7 ng/L |
| Linearity (R²) | > 0.998[2] | > 0.99 |
| Recovery (%) | 85-115% | 85-115% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for similar halogenated aromatic compounds and provides a robust starting point for the analysis of this compound.[2]
Sample Preparation:
-
Solid Samples: Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask. Dissolve the sample in dichloromethane and make up to the mark. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[2]
-
Liquid Samples: If the sample is a solution, dilute it with dichloromethane to a concentration within the calibration range.[2]
Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2]
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[2]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For non-volatile impurities or analysis in complex matrices, HPLC-MS offers a powerful alternative. A reverse-phase method is suitable for this compound.
Sample and Standard Preparation:
Prepare samples and standards as described for GC-MS, using a mobile phase-compatible solvent such as acetonitrile or methanol.
HPLC-MS Instrumentation and Parameters:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium formate (for MS compatibility).
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode: Full scan and product ion scan for structural confirmation, or Selected Reaction Monitoring (SRM) for quantification.
-
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis.
References
A Comparative Analysis of 1-(Bromomethyl)-4-phenoxybenzene and its Chloro-Analog for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective, data-driven comparison of 1-(Bromomethyl)-4-phenoxybenzene and its chloro-analog, 1-(Chloromethyl)-4-phenoxybenzene, focusing on their physicochemical properties, reactivity, and spectroscopic signatures to aid in the selection of the optimal building block for your research needs.
Executive Summary
This compound and 1-(Chloromethyl)-4-phenoxybenzene are valuable intermediates in organic synthesis, frequently employed in the introduction of the 4-phenoxybenzyl moiety. The primary distinction between these two analogs lies in the benzylic halogen, which dictates their reactivity as alkylating agents. In general, the bromo-analog exhibits significantly higher reactivity in nucleophilic substitution reactions due to the better leaving group ability of the bromide ion compared to the chloride ion. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the chloro-analog offers advantages in terms of lower cost and greater stability. The choice between the two reagents will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile, desired reaction kinetics, and cost considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1-(Chloromethyl)-4-phenoxybenzene is presented below. While experimentally determined data for a direct comparison is limited, computed properties provide valuable insights.
| Property | This compound | 1-(Chloromethyl)-4-phenoxybenzene |
| CAS Number | 36881-42-2 | 4039-92-3 |
| Molecular Formula | C₁₃H₁₁BrO | C₁₃H₁₁ClO |
| Molecular Weight | 263.13 g/mol | 218.68 g/mol |
| Boiling Point (Calculated) | No data available | 615.03 K |
| Melting Point (Calculated) | No data available | 353.78 K |
| LogP (Calculated) | 4.57 | 4.218 |
| Water Solubility (log₁₀WS, mol/L) (Calculated) | No data available | -4.14 |
Reactivity Analysis: A Tale of Two Leaving Groups
The most significant difference between this compound and its chloro-analog lies in their reactivity in nucleophilic substitution reactions. This difference is primarily governed by the nature of the halogen atom, which functions as the leaving group.
The reactivity of benzyl halides in nucleophilic substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions (solvent, nucleophile, and temperature) and the substitution at the benzylic carbon. For primary benzylic halides like the ones discussed here, the Sₙ2 pathway is often significant.
In an Sₙ2 reaction, a better leaving group leads to a faster reaction rate. Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge as it departs. Consequently, This compound is expected to be significantly more reactive than 1-(chloromethyl)-4-phenoxybenzene in Sₙ2 reactions.
In cases where an Sₙ1 mechanism is favored (e.g., in polar, protic solvents), the rate-determining step is the formation of the benzylic carbocation. The nature of the leaving group also influences this step, with the weaker C-Br bond facilitating faster carbocation formation. Therefore, even in Sₙ1 reactions, the bromo-analog is anticipated to be more reactive. A study on the solvolysis of 4-phenoxybenzyl chloride in a methanol-dioxan mixture indicated that its reactivity is intermediate between that of benzyl chloride (which reacts primarily by an Sₙ2 mechanism) and 4-methoxybenzyl chloride (which reacts by an Sₙ1 mechanism).
This reactivity difference has practical implications for synthesis design:
-
Milder Conditions: Reactions with the bromo-analog can often be carried out under milder conditions (e.g., lower temperatures).
-
Faster Reactions: The bromo-analog will typically react faster, leading to shorter overall synthesis times.
-
Higher Yields: The increased reactivity of the bromo-analog can lead to higher yields, especially with weaker nucleophiles.
-
Cost and Stability: The chloro-analog is generally less expensive and more stable for long-term storage.
Caption: Comparative energy profile of Sₙ2 reactions.
Spectroscopic Analysis
While full spectral data is not always readily available in a comparative format, the expected NMR and IR signatures can be predicted based on the structures.
¹H NMR:
-
Benzylic Protons (-CH₂X): The most significant difference will be in the chemical shift of the benzylic protons. The more electronegative chlorine atom will cause a greater downfield shift compared to bromine. Therefore, the singlet for the -CH₂Cl protons in 1-(chloromethyl)-4-phenoxybenzene is expected to appear at a slightly higher ppm value than the -CH₂Br protons in this compound.
-
Aromatic Protons: The aromatic protons of both molecules will appear in the typical aromatic region (approx. 6.9-7.4 ppm). The electronic effect of the halomethyl group on the phenoxy-substituted ring is relatively small, so significant differences in the aromatic region are not expected.
¹³C NMR:
-
Benzylic Carbon (-CH₂X): Similar to the ¹H NMR, the benzylic carbon in the chloro-analog will be more deshielded and thus appear at a higher chemical shift (further downfield) compared to the bromo-analog.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are expected to be very similar for both compounds.
IR Spectroscopy:
-
The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the IR spectrum. The C-Cl stretch usually appears around 785-540 cm⁻¹, while the C-Br stretch is found at a lower frequency, around 680-515 cm⁻¹.
-
Both molecules will show characteristic peaks for the aromatic C-H stretching (around 3100-3000 cm⁻¹) and the C-O-C ether linkage (around 1240 cm⁻¹).
Experimental Protocols
Synthesis of 1-(Halomethyl)-4-phenoxybenzene
A common method for the synthesis of these compounds is the halomethylation of diphenyl ether. Below is a general protocol that can be adapted for both the bromo- and chloro-analogs.
Materials:
-
Diphenyl ether
-
Paraformaldehyde
-
Hydrogen bromide (for bromo-analog) or Hydrogen chloride (for chloro-analog)
-
Glacial acetic acid
-
Anhydrous calcium chloride
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, dissolve diphenyl ether in glacial acetic acid.
-
Add paraformaldehyde to the solution and stir to dissolve.
-
Bubble hydrogen bromide or hydrogen chloride gas through the solution while stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of 1-(halomethyl)-4-phenoxybenzene.
Comparative Nucleophilic Substitution
To empirically compare the reactivity, a parallel experiment can be designed.
Materials:
-
This compound
-
1-(Chloromethyl)-4-phenoxybenzene
-
A chosen nucleophile (e.g., sodium azide, potassium cyanide, or a secondary amine)
-
A suitable solvent (e.g., acetone, DMF, or ethanol)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the nucleophile in the chosen solvent.
-
Add an equimolar amount of this compound to one flask and 1-(chloromethyl)-4-phenoxybenzene to the other. Ensure both reactions are run at the same temperature.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by adding a large volume of cold water).
-
Extract the organic components and analyze by GC or HPLC to determine the extent of conversion of the starting material to the product.
-
Plot the concentration of the product versus time for both reactions to compare their rates.
Conclusion
The choice between this compound and its chloro-analog is a trade-off between reactivity and cost/stability. For synthetic transformations that require high reactivity, especially with less reactive nucleophiles, the bromo-analog is the superior choice. Its use can lead to faster reactions and higher yields. However, for large-scale syntheses or when using highly reactive nucleophiles where the reactivity of the chloro-analog is sufficient, the economic and stability advantages of 1-(chloromethyl)-4-phenoxybenzene make it a more practical option. Researchers should carefully consider the specific demands of their reaction to make an informed decision.
A Comparative Guide to the Structural Validation of 1-(Bromomethyl)-4-phenoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of 1-(Bromomethyl)-4-phenoxybenzene and its derivatives. These compounds are valuable bifunctional intermediates in organic synthesis, particularly in the development of pharmaceuticals and polymers, owing to their dual reactivity.[1] Accurate structural elucidation is paramount for ensuring the desired reactivity, purity, and ultimately, the efficacy and safety of the final products. This document outlines key analytical techniques, presents comparative spectral data, and provides detailed experimental protocols to aid researchers in their characterization efforts.
Comparative Spectroscopic Data
The structural validation of this compound derivatives heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3][4][5][6] Below is a summary of expected and reported spectral data for the parent compound and a representative derivative.
| Technique | Analyte | Expected/Reported Data | Interpretation |
| ¹H NMR | This compound | ~4.5 ppm (s, 2H, -CH₂Br)~6.9-7.4 ppm (m, 9H, Ar-H) | The singlet around 4.5 ppm is characteristic of the bromomethyl protons. The complex multiplet in the aromatic region corresponds to the nine protons on the two phenyl rings. |
| 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | ~7.0-7.4 ppm (m, 8H, Ar-H) | Similar to the parent compound, with expected aromatic protons in the downfield region.[1] | |
| ¹³C NMR | 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (Derivative Example) | ~20.6 (CH₃), ~35.4 (CH₂), ~55.5-56.2 (OCH₃), ~110.2-155.2 (Ar-C)[7] | Provides a carbon fingerprint of the molecule, confirming the number and electronic environment of all carbon atoms. |
| Mass Spec. | This compound | m/z: 262.0/264.0 (M/M+2) | The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic pattern for a compound containing one bromine atom. |
| 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | m/z: 340/342/344 (M/M+2/M+4) | The isotopic pattern for two bromine atoms will show three peaks with an approximate intensity ratio of 1:2:1. | |
| IR Spec. | This compound Derivatives | ~1240 cm⁻¹ (C-O-C stretch)~3030-3100 cm⁻¹ (Ar C-H stretch)~1450-1600 cm⁻¹ (Ar C=C stretch)~690-770 cm⁻¹ (C-Br stretch) | Confirms the presence of key functional groups: the ether linkage, aromatic rings, and the carbon-bromine bond. |
Experimental Protocols
Robust and reproducible experimental design is critical for accurate structural validation. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the connectivity of atoms.[2][4][5][8]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key sample signals.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of the atoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[2][4][8]
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixture analysis.[5]
-
-
Data Acquisition:
-
Select an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). ESI is a soft ionization technique that often leaves the molecular ion intact, while EI can cause fragmentation.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental formula.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic distribution pattern to confirm the presence of elements like bromine and chlorine.
-
In the case of fragmentation, analyze the daughter ions to gain further structural insights.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[3][6]
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of solid or liquid samples with minimal preparation.
-
For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is usually recorded first and automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.
-
Comparative Analysis of Structural Alternatives
The properties and reactivity of this compound can be significantly altered by modifying its structure. Understanding these differences is crucial for selecting the appropriate building block for a specific synthetic target.
| Compound | Structural Difference | Impact on Reactivity and Application |
| This compound | Parent compound. | Bifunctional with both an electrophilic bromomethyl group and a phenoxybenzene core. |
| 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene | Additional bromo- substituent on the second phenyl ring. | Increased molecular weight and two reactive sites for different coupling reactions (e.g., SN2 at the bromomethyl group, Suzuki coupling at the bromo-phenyl group).[1] |
| 1-(Chloromethyl)-4-phenoxybenzene | Chlorine replaces bromine in the methyl group. | The C-Cl bond is generally less reactive than the C-Br bond, making it a less potent alkylating agent.[1] |
| 4-Phenoxybenzyl alcohol | Hydroxyl group instead of bromomethyl. | The alcohol is less electrophilic and can be used as a precursor to the bromomethyl derivative or in reactions requiring a nucleophilic hydroxyl group. |
| 1-Bromo-4-phenoxybenzene | Lacks the bromomethyl group. | Primarily used as an intermediate in reactions like Suzuki-Miyaura couplings, lacking the bifunctionality for further alkylation reactions.[1][9] |
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of a novel this compound derivative and a general representation of the compound's structure.
References
- 1. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. jchps.com [jchps.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sydney.edu.au [sydney.edu.au]
- 9. Benzene, 1-bromo-4-phenoxy- [webbook.nist.gov]
Comparative Kinetic Analysis of Nucleophilic Substitution Reactions of Substituted Phenoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of bifunctional benzylic bromides, with a focus on derivatives of phenoxybenzene. Understanding the kinetic behavior of these compounds is crucial for their application as cross-linking agents in polymer chemistry and as synthons for more complex molecules in medicinal chemistry. The reactivity of the bromomethyl group is significantly influenced by the nature of bridging atoms or groups within the molecule. This guide presents experimental data to facilitate the selection of appropriate reagents and reaction conditions.
Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants and activation parameters for the reaction of 4,4'-Oxybis((bromomethyl)benzene) and its structural analogs with thiourea in methanol at 35.0 °C. The data highlights the electronic effects of the bridging group on the reactivity of the benzylic positions.[1]
| Compound | Bridging Group | Rate Constant (k) x 10⁻³ (L mol⁻¹ s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| 1 | -O- (Oxy) | 3.15 | 75.2 | -55.8 |
| 2 | -CH₂- (Methylene) | 4.20 | 72.1 | -60.2 |
| 3 | -S- (Thio) | 5.85 | 68.5 | -64.5 |
| 4 | -SO₂- (Sulfonyl) | 0.98 | 82.4 | -48.1 |
Analysis of Kinetic Data:
The observed reactivity trend is as follows: Thio (-S-) > Methylene (-CH₂-) > Oxy (-O-) > Sulfonyl (-SO₂-).[1] This trend underscores the significant impact of the electron-donating or -withdrawing nature of the bridging moiety on the electrophilicity of the benzylic carbons. The thioether bridge, being the most electron-donating, enhances the reactivity towards nucleophilic attack, while the strongly electron-withdrawing sulfonyl group deactivates the molecule.
Experimental Protocols
General Procedure for Kinetic Measurements:
The reaction kinetics summarized above were determined by monitoring the change in electrical conductivity of the solution over time. A solution of the respective bis(bromomethyl)benzene analog (0.01 M) in methanol was allowed to react with a solution of thiourea (0.01 M) in the same solvent in a thermostated cell. The change in conductivity was measured using a conductometer, and the rate constants were calculated from the conductivity-time data.[1]
General Considerations for Reactions of 1-(Bromomethyl)-4-phenoxybenzene Analogs:
Compounds in this class, such as 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene, are versatile intermediates that undergo several types of reactions:
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, and azides.[2] These reactions are typically carried out in polar aprotic solvents like DMSO or DMF.[2] The use of a phase transfer catalyst, such as tetrabutylammonium iodide, can significantly improve the efficiency of these reactions, allowing for milder conditions and higher yields.[2]
-
Oxidation: The aromatic rings can be oxidized to introduce other functional groups.[2]
-
Coupling Reactions: These compounds can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures.[2]
Visualizing Reaction Workflows
The following diagrams illustrate the general workflow for a kinetic study of a nucleophilic substitution reaction and the reaction mechanism itself.
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized SN2 reaction mechanism.
References
A Comparative Guide to Alternative Reagents for Ether Synthesis: Moving Beyond 1-(Bromomethyl)-4-phenoxybenzene
For researchers, scientists, and professionals in drug development, the formation of ether linkages is a cornerstone of molecular synthesis. While 1-(bromomethyl)-4-phenoxybenzene is a common reagent for introducing the phenoxymethyl moiety, a range of alternative reagents and methodologies offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform the selection of the most appropriate synthetic strategy.
Comparison of Key Ether Synthesis Methodologies
The primary alternatives to the use of this compound and its analogs can be broadly categorized into several key synthetic strategies: the Williamson ether synthesis and its variations, the Mitsunobu reaction, metal-catalyzed cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig C-O coupling, and reductive etherification. Each method presents a unique set of advantages and limitations.
Table 1: Quantitative Comparison of Ether Synthesis Methods
| Method | Typical Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Williamson Ether Synthesis | Phenol, Alkyl Halide (Br, Cl) or Sulfonate (OTs, OMs) | K₂CO₃, Cs₂CO₃, NaH | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 | Simple, widely used; risk of elimination with secondary/tertiary halides.[1][2] |
| Phase-Transfer Catalysis (PTC) Williamson | Phenol, Alkyl Halide | NaOH, Tetrabutylammonium Bromide (TBAB) | Dichloromethane/Water | Reflux | 1 | High | Biphasic system, enhances reaction rate with ionic nucleophiles.[3] |
| Mitsunobu Reaction | Phenol, Alcohol | PPh₃, DEAD or DIAD | THF, Toluene | 0 - RT | 6-24 | 43-93 | Mild conditions, inversion of stereochemistry at the alcohol.[4][5] |
| Ullmann Condensation | Phenol, Aryl Halide (I, Br) | CuI, Cu₂O | Dioxane, Toluene | 80-110 | 24 | 71-91 | Good for diaryl ethers, especially with electron-poor aryl halides.[6] |
| Buchwald-Hartwig C-O Coupling | Phenol, Aryl Halide (Br, Cl, OTf) | Pd₂(dba)₃, Biarylphosphine Ligand | Toluene, Dioxane | 80-120 | 12-24 | High | Broad substrate scope, tolerates many functional groups.[7][8] |
| Reductive Etherification | Phenol, Aldehyde/Ketone | Ru-H complex, H₂ | Water | RT | - | High | Green chemistry approach, uses readily available starting materials.[9] |
Understanding the Alternatives: A Deeper Dive
Williamson Ether Synthesis: The Classic Approach
The Williamson ether synthesis is a robust and widely employed method for forming ether linkages via an S(_N)2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[2][10] The choice of leaving group on the electrophile is critical, with the general reactivity order being I > Br > OTs > OMs > Cl.[11] While bromides like this compound are common, the corresponding chlorides can also be used, though they may require more forcing conditions. Tosylates and mesylates are excellent alternatives, often exhibiting reactivity comparable to or greater than bromides.[12][13]
A significant advancement in the Williamson synthesis is the use of phase-transfer catalysis (PTC), which is particularly effective when dealing with phenoxides that have limited solubility in organic solvents. A catalyst like tetrabutylammonium bromide facilitates the transfer of the phenoxide from an aqueous phase to the organic phase containing the alkylating agent, often leading to faster reactions and higher yields.[3]
The Mitsunobu Reaction: Mild and Stereospecific
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers from an alcohol and a phenolic component under mild, neutral conditions.[14][15] This reaction proceeds with the inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in the synthesis of complex molecules.[14] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Metal-Catalyzed Cross-Coupling Reactions: Expanding the Scope
For the synthesis of diaryl ethers, where traditional Williamson conditions are often ineffective, copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling are the methods of choice.
The Ullmann condensation typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[6][8] Modern ligand development has allowed for milder reaction conditions compared to the classical protocols.[16][17]
The Buchwald-Hartwig C-O coupling is a versatile palladium-catalyzed reaction with a broad substrate scope, tolerating a wide array of functional groups on both the phenol and the aryl halide.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity.[7]
Reductive Etherification: A Green Alternative
Reductive etherification is an increasingly popular method that forms ethers by the reductive coupling of an alcohol with an aldehyde or ketone.[9][18] This approach is atom-economical and can often be performed under mild conditions with high chemoselectivity.[9]
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of a Phenoxymethyl Ether
-
To a solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., 1-(chloromethyl)-4-phenoxybenzene or 1-(mesyloxymethyl)-4-phenoxybenzene) (1.1 eq.).
-
Heat the reaction mixture to 50-100 °C and monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Mitsunobu Etherification
-
Dissolve the phenol (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF or toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.[4]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Protocol 3: General Procedure for Buchwald-Hartwig C-O Coupling
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the phenol (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.) in a reaction vessel.
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 12-24 hours.[7]
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Synthetic Strategies
The selection of an appropriate synthetic route for ether synthesis depends on several factors, including the nature of the substrates, the desired stereochemistry, and the presence of other functional groups. The following diagrams illustrate the decision-making process and general workflows.
Caption: Decision workflow for selecting an ether synthesis method.
Caption: General experimental workflow for the Williamson ether synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ether synthesis by reductive etherification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical studies on reductive etherification reactions between aromatic aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing yields of different synthetic routes to 1-(Bromomethyl)-4-phenoxybenzene
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1-(Bromomethyl)-4-phenoxybenzene is a valuable building block, and understanding the most effective synthetic routes to its production is crucial for optimizing laboratory and industrial processes. This guide provides a comparative analysis of common synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route based on factors such as yield, reagent availability, and reaction conditions.
Comparison of Synthetic Yields
Two primary synthetic strategies for the preparation of this compound and its isomers have been identified: the benzylic bromination of a methyl-substituted precursor and the bromination of a benzyl alcohol. The following table summarizes the reported yields for these transformations, providing a quantitative basis for comparison. It is important to note that while the specific yield for the para-isomer was not explicitly found, the data for the closely related meta-isomer provides a strong indicative measure of efficiency for these well-established reactions.
| Synthetic Route | Starting Material | Reagents | Reported Yield (%) |
| Benzylic Bromination | m-Phenoxytoluene | N-Bromosuccinimide (NBS), AIBN | 86%[1] |
| Bromination of Benzyl Alcohol | 3-Phenoxybenzyl alcohol | Phosphorus tribromide (PBr₃) | 72%[1] |
Experimental Protocols
Detailed methodologies for the two principal synthetic routes are outlined below. These protocols are based on established laboratory procedures for analogous compounds and can be adapted for the synthesis of this compound.
Route 1: Benzylic Bromination of 4-Phenoxytoluene
This method involves the free-radical bromination of the benzylic methyl group of 4-phenoxytoluene.
Procedure: A solution of 4-phenoxytoluene (20 mmol) in 45 mL of carbon tetrachloride (CCl₄) is treated with N-bromosuccinimide (NBS) (30 mmol) and a catalytic amount of azo-bis(isobutyronitrile) (AIBN) (15 mg).[1] The reaction mixture is then heated to reflux for a period of 3 hours.[1] Following the reflux, the solution is cooled to room temperature and subsequently placed in an ice bath to precipitate the succinimide byproduct. The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[1]
Route 2: Bromination of 4-Phenoxybenzyl Alcohol
This approach converts the hydroxyl group of 4-phenoxybenzyl alcohol into a bromide.
Procedure: 4-Phenoxybenzyl alcohol (10.0 mmol) is dissolved in 18.7 mL of anhydrous dichloromethane and the solution is cooled to 0 °C.[1] A solution of phosphorus tribromide (PBr₃) (3.80 mmol) in 4.7 mL of dichloromethane is then added dropwise to the cooled alcohol solution.[1] The reaction mixture is allowed to warm to room temperature while stirring is continued for 30 minutes.[1] Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and the product is extracted with ether. The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The final product can be purified by flash chromatography.[1]
Logical Workflow for Synthesis Route Selection
The choice between the two synthetic routes will depend on several factors, including the availability of the starting materials, desired yield, and the scale of the reaction. The following diagram illustrates a logical workflow for selecting the optimal synthetic pathway.
References
A Comparative Guide to Analytical Methods for Purity Determination of 1-(Bromomethyl)-4-phenoxybenzene
For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 1-(Bromomethyl)-4-phenoxybenzene is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, offering objective insights and supporting experimental data to aid in method selection.
Introduction to this compound and its Potential Impurities
This compound is a key building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components into the final product. Common synthesis routes for this compound include the bromination of 4-phenoxytoluene or the conversion of 4-phenoxybenzyl alcohol.[1]
Based on these synthetic pathways, potential impurities may include:
-
Starting Materials: Unreacted 4-phenoxytoluene or 4-phenoxybenzyl alcohol.
-
Over-brominated Species: Dibrominated or other poly-brominated phenoxybenzene derivatives.
-
By-products of Synthesis: Impurities arising from side reactions during the bromination process.
-
Degradation Products: For example, hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 4-phenoxybenzyl alcohol.
This guide will compare three principal analytical methods for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-FID, and qNMR for the analysis of this compound. The data presented is a composite of typical performance and data obtained for analogous brominated aromatic compounds.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Purity Determination | Typically >99% for the main component | Typically >99% for the main component | Can determine absolute purity with high accuracy |
| Limit of Detection (LOD) | ~0.02% | ~0.01% | Impurity quantification at ≥0.1% level |
| Limit of Quantitation (LOQ) | ~0.07% | ~0.05% | Impurity quantification at ≥0.1% level |
| Precision (RSD) | < 2% | < 1% | < 2% |
| Analysis Time | 20-40 minutes | 15-30 minutes | 10-20 minutes per sample |
| Primary Separation Principle | Polarity | Volatility and Polarity | Chemical shift differences |
| Strengths | High resolution for non-volatile and thermally labile impurities, robust, and widely available. | High resolution for volatile compounds, excellent sensitivity with FID. | Provides structural information, absolute quantification without a specific reference standard for the analyte, non-destructive. |
| Limitations | Requires chromophoric impurities for UV detection, may have lower resolution for highly volatile impurities compared to GC. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic techniques, requires a soluble and pure internal standard, higher instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase method is highly suitable.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area of all observed components.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent method for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
High-purity solvent for dilution (e.g., acetone or dichloromethane).
-
Carrier gas: Helium or Hydrogen.
Procedure:
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a suitable solvent to a final concentration of 5 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Data Analysis: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
A certified internal standard of high purity (e.g., maleic acid or 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample into an NMR tube. Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard and add it to the same NMR tube. Dissolve the contents in a precise volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For this compound, the singlet of the benzylic protons (-CH₂Br) around 4.5 ppm is a suitable choice. The aromatic protons will appear in the range of 6.9-7.4 ppm.[1]
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
To better illustrate the experimental and logical processes, the following diagrams are provided.
Conclusion
For the routine purity analysis of this compound, HPLC-UV stands out as a highly suitable and robust method, especially for quantifying non-volatile impurities that may be present from the synthesis or degradation. GC-FID offers superior resolution and sensitivity for volatile impurities and is a faster technique. qNMR provides the distinct advantage of determining absolute purity without the need for a specific certified reference standard of this compound, making it an invaluable tool for primary characterization.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available resources. For comprehensive quality control, employing orthogonal techniques, such as HPLC and qNMR, can provide a more complete and reliable assessment of the purity of this compound.
References
A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Isomers of Bromomethyl Phenoxybenzene
A detailed examination of the spectroscopic signatures of 1-(bromomethyl)-2-phenoxybenzene (ortho), 1-(bromomethyl)-3-phenoxybenzene (meta), and 1-(bromomethyl)-4-phenoxybenzene (para) reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from the different substitution patterns on the benzene ring, provide crucial information for the structural elucidation and differentiation of these isomers.
This guide presents a comprehensive comparison of the spectroscopic data for the ortho, meta, and para isomers of bromomethyl phenoxybenzene, intended for researchers, scientists, and professionals in drug development. The data is supported by detailed experimental protocols for the acquisition of the spectroscopic information.
Spectroscopic Data Comparison
The key to differentiating the three isomers lies in the subtle yet significant shifts in their spectral data. The position of the bromomethyl and phenoxy groups on the central benzene ring influences the electronic environment of each atom, leading to unique spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The ¹H NMR spectra of all three isomers are characterized by a singlet for the bromomethyl (-CH₂Br) protons and a complex multiplet for the aromatic protons. The chemical shift of the bromomethyl protons is influenced by the proximity of the phenoxy group.
| Isomer | -CH₂Br Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) |
| Ortho | ~4.6 | Complex multiplet |
| Meta | 4.4[1] | 6.9-7.41 (multiplet)[1] |
| Para | ~4.5 | Complex multiplet |
Note: Specific data for the ortho and para isomers were not explicitly found in the search results and are estimated based on typical substituent effects. Further experimental data is required for precise values.
¹³C NMR:
The ¹³C NMR spectra provide more detailed structural information, with distinct chemical shifts for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the central benzene ring are particularly sensitive to the substitution pattern.
| Isomer | -CH₂Br Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| Ortho | ~33 | Multiple signals in the aromatic region |
| Meta | ~33 | Multiple signals in the aromatic region |
| Para | ~33 | Multiple signals in the aromatic region |
Note: Specific numerical data for the ¹³C NMR of all three isomers were not available in the search results. The data presented is an estimation based on general principles of ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
The IR spectra of the bromomethyl phenoxybenzene isomers exhibit characteristic absorption bands corresponding to C-H, C=C, C-O, and C-Br bond vibrations. The substitution pattern on the aromatic ring influences the out-of-plane C-H bending vibrations, which can be a key diagnostic tool.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| Ortho | C-H (aromatic), C=C (aromatic), C-O (ether), C-Br, Out-of-plane C-H bending (ortho-disubstituted pattern) |
| Meta | C-H (aromatic), C=C (aromatic), C-O (ether), C-Br, Out-of-plane C-H bending (meta-disubstituted pattern) |
| Para | C-H (aromatic), C=C (aromatic), C-O (ether), C-Br, Out-of-plane C-H bending (para-disubstituted pattern) |
Note: Specific peak frequencies were not available in the search results. The table indicates the expected regions of absorption.
Mass Spectrometry (MS)
The mass spectra of the three isomers will show the same molecular ion peak (M⁺) corresponding to their identical molecular weight. However, the fragmentation patterns may differ slightly due to the different substitution patterns, although these differences can be subtle. The molecular weight of all three isomers is 263.13 g/mol .
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks |
| Ortho | 263/265 (due to Br isotopes) | Fragments corresponding to the loss of Br, CH₂Br, and phenoxy radicals. |
| Meta | 263/265 (due to Br isotopes) | Fragments corresponding to the loss of Br, CH₂Br, and phenoxy radicals. |
| Para | 263/265 (due to Br isotopes) | Fragments corresponding to the loss of Br, CH₂Br, and phenoxy radicals. |
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the bromomethyl phenoxybenzene isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromomethyl phenoxybenzene isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of any particulate matter.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion and bromine-containing fragment peaks.
References
Safety Operating Guide
Safe Disposal of 1-(Bromomethyl)-4-phenoxybenzene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-4-phenoxybenzene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Hazard Data
Proper handling and disposal begin with understanding the substance's properties and associated hazards.
| Property | Value | Citations |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| Molecular Weight | 263.13 g/mol | [1][2] |
| CAS Number | 36881-42-2 | [1][3] |
| Appearance | Liquid | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][5] |
| H312: Harmful in contact with skin | [2] | |
| H332: Harmful if inhaled | [2] | |
| H314: Causes severe skin burns and eye damage | [2] | |
| H351: Suspected of causing cancer | [5] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound, a halogenated organic compound, must be managed as hazardous waste in compliance with local, state, and federal regulations.[5][6] Do not dispose of this chemical down the drain or in regular trash.[5][7]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.[8]
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if handling outside of a chemical fume hood or if there is a risk of inhalation.[4][9]
Step 2: Waste Segregation and Collection
Proper segregation is crucial as halogenated and non-halogenated wastes are treated differently.[10] Mixing them increases disposal costs and complexity.[8][10]
-
Designate a Waste Container:
-
Collecting the Waste:
-
Unused or Excess Product: Keep the chemical in its original container if possible.[5] If transferring is necessary, do so inside a chemical fume hood.
-
Solutions: Collect all solutions containing this compound in your designated halogenated waste container.
-
Contaminated Labware (Solids):
-
Collect disposable items such as gloves, pipette tips, and contaminated absorbent pads in a separate, clearly labeled, sealed plastic bag for solid hazardous waste.[13]
-
Non-disposable glassware must be decontaminated.
-
-
Step 3: Decontamination and Empty Container Disposal
-
Decontaminating Glassware:
-
Disposing of Empty Containers:
-
A container is considered "empty" when all contents have been removed.
-
Triple-rinse the original container with a suitable solvent.[13]
-
Collect the first rinse as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing and air-drying, obliterate or remove the label.[13] The container can then be disposed of as regular non-hazardous waste (e.g., in a glass disposal box), or as directed by your institution's safety office.
-
Step 4: Spill Management
In the event of a spill, follow these steps while wearing full PPE:
-
Containment: Absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[2][9]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
Step 5: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[14] The container must be kept closed except when adding waste.[7][8] Ensure secondary containment is used to prevent spills.[11]
-
Pickup: Once the container is full, arrange for a pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Disposal decision flowchart for this compound.
References
- 1. This compound | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Bromomethyl)-4-phenoxybenzene
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 1-(Bromomethyl)-4-phenoxybenzene. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses significant health risks. It is classified as a substance that causes severe skin burns and eye damage, is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield | ANSI Z87.1 or EN 166 | Protects against splashes and vapors that can cause severe eye damage[1][2]. |
| Hand Protection | Heavy-duty, chemically resistant gloves | EN 374 | Prevents skin contact, which can cause severe burns. Nitrile, neoprene, or Viton gloves are recommended. Disposable nitrile gloves should be changed immediately upon contamination[1]. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | N/A | Protects skin from exposure to the chemical[1][2]. |
| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary. | 29 CFR 1910.134 | Prevents respiratory tract irritation and potential harm from inhalation[1][2]. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO[3][4] |
| Molecular Weight | 263.13 g/mol [3][4] |
| Appearance | Clear, colorless liquid[4] |
| Boiling Point | 328.3 °C at 760 mmHg[1] |
| Flash Point | 129.2 °C[1] |
| Density | 1.388 g/cm³[1] |
| CAS Number | 36881-42-2[3][4] |
Occupational Exposure Limits (OELs): There are no established occupational exposure limits (e.g., PEL, TLV) for this compound[5]. The absence of OELs necessitates a highly cautious approach, emphasizing engineering controls and comprehensive PPE to minimize any potential exposure.
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is critical for the safe handling of this compound.
Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Spill Kit: Confirm that a spill kit appropriate for halogenated organic compounds is readily accessible.
-
Don PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.
Chemical Handling (Inside a Chemical Fume Hood)
-
Weighing and Transferring: If the compound is a solid, conduct these operations carefully to minimize dust generation. For liquids, use appropriate glassware and transfer techniques, such as a syringe or cannula, to avoid splashing.
-
Performing Reactions: All reactions involving this chemical must be conducted within the fume hood. Ensure the reaction apparatus is secure and properly assembled.
Post-Handling
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Work Area Cleanup: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: After removing gloves, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable labware (e.g., gloves, pipette tips), must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this chemical down the drain[4].
Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading and entering drains. Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Cas 36881-42-2,this compound | lookchem [lookchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C13H11BrO | CID 1514251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
